molecular formula C22H22ClN5O2S B15557386 Apafant-d8

Apafant-d8

Cat. No.: B15557386
M. Wt: 464.0 g/mol
InChI Key: JGPJQFOROWSRRS-JNJBWJDISA-N
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Description

Apafant-d8 is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 464.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPJQFOROWSRRS-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1C(=O)CCC2=CC3=C(S2)N4C(=NN=C4CN=C3C5=CC=CC=C5Cl)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Apafant-d8: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Apafant-d8, a deuterated analog of the potent platelet-activating factor (PAF) receptor antagonist, Apafant. This document details its chemical structure, physicochemical properties, and established experimental protocols for its study. It is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the PAF signaling pathway.

Core Chemical and Physical Properties

This compound is the deuterated form of Apafant (also known as WEB 2086), a well-characterized antagonist of the platelet-activating factor receptor (PAFR).[1] The deuteration is typically on the morpholine (B109124) ring, which enhances its utility in certain analytical applications, such as mass spectrometry-based pharmacokinetic studies, by providing a distinct mass shift from the non-deuterated form.

Data Presentation: Physicochemical Properties
PropertyValueSource
Chemical Name 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2]diazepin-2-yl)-1-(morpholino-d8)propan-1-one
Synonyms WEB 2086-d8
CAS Number 1185101-22-7
Molecular Formula C₂₂H₁₄D₈ClN₅O₂S
Molecular Weight 464.01 g/mol
Appearance Solid (Specific color not consistently reported, but the non-deuterated form is described as a white to yellow solid)
Solubility (Apafant) DMSO: 40 mg/mL (87.73 mM) (Requires sonication and warming)
Storage Conditions 2-8°C Refrigerator, Under Inert Atmosphere

Mechanism of Action and Signaling Pathway

Apafant is a potent and selective antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a wide range of inflammatory and thrombotic processes. By binding to the PAF receptor, Apafant blocks the downstream signaling cascades initiated by the endogenous ligand, PAF.

The activation of the PAF receptor by its agonist leads to the engagement of multiple G-protein subtypes, primarily Gq and Gi. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. Furthermore, PAF receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, contributing to cellular responses such as platelet aggregation, inflammation, and chemotaxis.

Visualization: PAF Receptor Signaling Pathway

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates Apafant_d8 This compound Apafant_d8->PAFR Inhibits Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Pathway Gi->MAPK Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca2->Response PKC->MAPK PKC->Response MAPK->Response

Caption: Simplified PAF receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PAF receptor antagonists like this compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation in vitro.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole human blood into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 blood to citrate ratio).

    • Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to serve as a blank.

  • Aggregation Measurement:

    • Use a light transmission aggregometer pre-warmed to 37°C.

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Add the vehicle control or a solution of this compound at various concentrations and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate aggregation by adding a submaximal concentration of PAF (the agonist).

    • Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the PAF-induced aggregation) by plotting the percentage of inhibition against the log concentration of this compound.

PAF Receptor Binding Assay

This assay quantifies the affinity of this compound for the PAF receptor, typically through competitive binding with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Isolate platelets from whole blood as described for the aggregation assay.

    • Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) and then lyse them by sonication or hypotonic shock in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the lysate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding:

    • In a multi-well plate, combine the platelet membrane preparation, a constant concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF or [³H]-Apafant), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, include a set of wells with a high concentration of unlabeled Apafant.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualization: Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow Start Start: Isolate Platelets Membrane_Prep Prepare Platelet Membranes Start->Membrane_Prep Incubation Incubate: Membranes + [³H]-Ligand + this compound Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Ki determination) Counting->Analysis End End Analysis->End

References

Synthesis and Characterization of Apafant-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Apafant-d8, a deuterated analog of the potent platelet-activating factor (PAF) receptor antagonist, Apafant. While Apafant has been extensively studied for its role in inflammatory and thrombotic processes, the synthesis of its deuterated isotopologue, this compound, offers a valuable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This document outlines a proposed synthetic route, detailed (hypothetical) experimental protocols, and expected analytical characterization data for this compound. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and reproducibility.

Introduction

Apafant (also known as WEB 2086) is a synthetic thienotriazolodiazepine that acts as a specific and potent antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[4] By blocking the PAF receptor, Apafant has shown therapeutic potential in various inflammatory conditions.

The introduction of stable isotopes, such as deuterium, into drug molecules is a well-established strategy in drug development. Deuteration can alter the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties. Furthermore, deuterated compounds are indispensable as internal standards in mass spectrometry-based quantitative assays due to their similar chemical properties and distinct mass. This guide focuses on a hypothetical synthesis and characterization of this compound, where the eight protons of the morpholine (B109124) moiety are replaced with deuterium.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthetic routes for Apafant and other thienotriazolodiazepines.[5] The key step in this proposed synthesis is the introduction of the deuterated morpholine moiety in the final step of the synthetic sequence. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Thienodiazepine Core cluster_1 Final Assembly of this compound A 2-Amino-3-aroyl-thiophene derivative B Thieno[3,2-e][1,4]diazepine-2-one A->B  Ring closure C Thieno[3,2-e][1,4]diazepine-2-thione B->C  Thionation D Hydrazinothieno[3,2-e][1,4]diazepine C->D  Hydrazinolysis E Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine (Core Structure) D->E  Triazole formation G Acylation of Core Structure E->G  Acylation F Side-chain precursor (e.g., 3-chloropropionyl chloride) F->G I This compound G->I  Nucleophilic substitution H Morpholine-d8 H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of the Thienotriazolodiazepine Core

The synthesis of the core thienotriazolodiazepine structure follows established literature procedures for analogous compounds. This multi-step process involves the initial construction of a substituted thiophene (B33073) ring, followed by the sequential formation of the diazepine (B8756704) and triazole rings.

Experimental Protocol: Synthesis of 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepin-2-yl)-1-(morpholino-d8)propan-1-one (this compound)
  • Acylation of the Core: To a solution of the thienotriazolodiazepine core (1 equivalent) in anhydrous dichloromethane, 3-chloropropionyl chloride (1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 4 hours.

  • Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acylated intermediate.

  • Nucleophilic Substitution with Morpholine-d8: The crude acylated intermediate is dissolved in anhydrous acetonitrile. Morpholine-d8 (1.5 equivalents) and potassium carbonate (2 equivalents) are added to the solution. The mixture is heated to reflux and stirred for 12 hours.

  • Final Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.

Characterization of this compound

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The expected monoisotopic mass and the mass of the protonated molecule are presented in the table below.

ParameterTheoretical Value for ApafantTheoretical Value for this compound
Molecular FormulaC₂₂H₂₂ClN₅O₂SC₂₂H₁₄D₈ClN₅O₂S
Monoisotopic Mass455.1183 Da463.1687 Da
[M+H]⁺ (m/z)456.1256464.1760
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The spectra are expected to be consistent with the proposed structure, with the notable absence of signals corresponding to the morpholine protons in the ¹H NMR spectrum.

The ¹H NMR spectrum of this compound is predicted to be similar to that of Apafant, with the key difference being the absence of the signals for the morpholine ring protons, which typically appear as multiplets in the 3.5-3.8 ppm range.

The ¹³C NMR spectrum of this compound is expected to show all the carbon signals corresponding to the Apafant backbone. The signals for the deuterated carbons of the morpholine ring may exhibit triplet splitting due to C-D coupling and may have a slightly different chemical shift compared to the non-deuterated analog.

AssignmentExpected Chemical Shift (ppm)
Aromatic Carbons120 - 150
C=O~170
Aliphatic Carbons (non-deuterated)20 - 50
Morpholine Carbons (deuterated)~66 (with C-D coupling)

Apafant Signaling Pathway and Experimental Workflow

Apafant exerts its biological effects by antagonizing the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The signaling cascade initiated by PAF and its inhibition by Apafant is illustrated below.

cluster_pathway PAF Receptor Signaling PAF PAF PAFR PAFR PAF->PAFR Binds and Activates Apafant This compound Apafant->PAFR Binds and Inhibits Gq Gq protein PAFR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., platelet aggregation, inflammation) Ca2->Response PKC->Response

Caption: Inhibition of the PAF signaling pathway by this compound.

The general workflow for a typical in vitro characterization of this compound's biological activity, such as a platelet aggregation assay, is outlined in the following diagram.

cluster_workflow In Vitro Biological Assay Workflow A Prepare Platelet-Rich Plasma (PRP) B Pre-incubate PRP with This compound (or vehicle) A->B C Induce Aggregation with PAF B->C D Monitor Platelet Aggregation (e.g., using an aggregometer) C->D E Data Analysis (e.g., IC₅₀ determination) D->E

Caption: Experimental workflow for a platelet aggregation assay.

Conclusion

This technical guide provides a hypothetical but scientifically grounded framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established methodologies for related compounds, and the expected analytical data provide a benchmark for the successful synthesis of this deuterated analog. This compound represents a valuable research tool for detailed pharmacokinetic and metabolic studies of Apafant, contributing to a deeper understanding of its therapeutic potential. The provided diagrams and protocols are intended to facilitate the practical implementation of the synthesis and characterization of this important molecule.

References

Apafant-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apafant-d8, a deuterated analog of the potent Platelet-Activating Factor (PAF) receptor antagonist, Apafant. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on suppliers, purity, experimental protocols, and the associated signaling pathways.

Supplier and Purity Information

This compound is a specialized chemical available from a limited number of suppliers. The following table summarizes publicly available information on suppliers and the purity of Apafant and its deuterated analog. While specific certificates of analysis for this compound were not publicly available, the data for the non-deuterated form, Apafant, provides a strong indication of the expected purity. LGC Standards and Biosynth are confirmed suppliers of this compound. Toronto Research Chemicals (TRC), a part of the LGC group, is also a potential source, known for providing comprehensive analytical data with their products.

SupplierCompoundPurityMethodNotes
MedchemExpressApafant99.93%Not SpecifiedPurity stated for the non-deuterated form.
LGC StandardsThis compound>95% (typical)HPLCLGC Standards provides a certificate of analysis with their products, typically including HPLC and isotopic purity data.
BiosynthThis compoundNot SpecifiedNot SpecifiedSupplier of this compound.
Toronto Research Chemicals (TRC)This compoundNot SpecifiedNMR, HPLC, MSTRC products are typically accompanied by a full analytical data package.

Mechanism of Action: PAF Receptor Antagonism

Apafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, primarily signals through the Gq alpha subunit.

This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including platelet aggregation and inflammatory mediator release.

Apafant competitively inhibits the binding of PAF to its receptor, thereby blocking the initiation of this signaling cascade.

Signaling Pathway Diagram

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apafant_d8 This compound PAFR PAF Receptor (GPCR) Apafant_d8->PAFR Inhibits PAF PAF PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Platelet Aggregation, Inflammation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound inhibits the PAF receptor signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments involving Apafant or its analogs, based on published literature. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Platelet Aggregation Inhibition Assay

This assay is used to determine the efficacy of this compound in inhibiting PAF-induced platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Use a platelet aggregometer to monitor changes in light transmission through the PRP sample.

    • Add a known concentration of PAF to the PRP to induce aggregation.

    • To test the inhibitory effect of this compound, pre-incubate the PRP with varying concentrations of this compound for a short period (e.g., 1-5 minutes) before adding PAF.

    • Record the aggregation response and calculate the percentage of inhibition compared to the control (PAF alone).

Experimental Workflow

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (with anticoagulant) Centrifugation Low-Speed Centrifugation Blood_Collection->Centrifugation PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifugation->PRP_Isolation Pre_incubation Pre-incubate PRP with This compound (or vehicle) PRP_Isolation->Pre_incubation PAF_Addition Add PAF to induce aggregation Pre_incubation->PAF_Addition Measurement Measure Aggregation (Light Transmission) PAF_Addition->Measurement Inhibition_Calculation Calculate % Inhibition Measurement->Inhibition_Calculation

Caption: Workflow for in vitro platelet aggregation inhibition assay.
PAF Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to the PAF receptor.

Methodology:

  • Preparation of Cell Membranes:

    • Use a cell line known to express the PAF receptor (e.g., human platelets or a transfected cell line).

    • Homogenize the cells and isolate the membrane fraction by differential centrifugation.

  • Competitive Binding Assay:

    • Incubate the prepared cell membranes with a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF).

    • In parallel, incubate the membranes with the radiolabeled PAF and increasing concentrations of unlabeled this compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled PAF (IC50) can be determined and used to calculate the binding affinity (Ki).

Conclusion

This compound is a valuable tool for researchers studying the PAF signaling pathway and its role in various physiological and pathological processes. This guide provides a foundational understanding of its supply, purity, mechanism of action, and relevant experimental protocols. As with any research chemical, it is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the specific lot being used. The provided experimental methodologies should be adapted and optimized for specific research needs.

A Comparative Analysis of the Biological Activity of Apafant and Apafant-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Apafant, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. Due to the limited availability of direct comparative studies on its deuterated analog, Apafant-d8, this document extrapolates the potential biological profile of this compound based on established principles of the kinetic isotope effect and the known pharmacology of Apafant. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of PAF receptor antagonists and the strategic application of deuteration in drug design.

Introduction to Apafant

Apafant, also known as WEB 2086, is a synthetic thieno-triazolo-1,4-diazepine derivative that acts as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor[1][2][3]. PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis[4][5]. By blocking the PAF receptor, Apafant effectively inhibits the downstream signaling cascades initiated by PAF, making it a subject of investigation for various inflammatory conditions such as asthma and allergic conjunctivitis.

Mechanism of Action of Apafant

Apafant exerts its pharmacological effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, PAF, from activating the receptor, thereby inhibiting the subsequent intracellular signaling pathways. The primary signaling pathways modulated by the PAF receptor include the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) PAF->PAFR Activates Apafant Apafant Apafant->PAFR Inhibits G_Protein Gq/Gi PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK_Pathway MAPK Pathway Activation G_Protein->MAPK_Pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Inflammatory_Response Inflammatory Response Ca_Release->Inflammatory_Response PKC->Inflammatory_Response MAPK_Pathway->Inflammatory_Response

Figure 1: Simplified PAF Receptor Signaling Pathway and Inhibition by Apafant.

Quantitative Biological Activity of Apafant

The biological activity of Apafant has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of Apafant

AssaySpeciesTissue/Cell LineParameterValueReference
PAF Receptor BindingHumanPlateletsKD15 nM
PAF Receptor BindingHumanPAF ReceptorsKi9.9 nM
PAF-induced Platelet AggregationHumanPlateletsIC50170 nM
PAF-induced Neutrophil AggregationHumanNeutrophilsIC50360 nM
Benzodiazepine Receptor InhibitionRatBrainKi388 nM

Table 2: In Vivo Activity of Apafant

ModelSpeciesEndpointRoute of AdministrationED50 (mg/kg)Reference
PAF-induced BronchoconstrictionGuinea PigRespiratory FlowOral0.07
PAF-induced BronchoconstrictionGuinea PigRespiratory FlowIntravenous0.018
PAF-induced HypotensionGuinea PigMean Arterial PressureOral0.066
PAF-induced HypotensionGuinea PigMean Arterial PressureIntravenous0.016

This compound: A Theoretical Perspective

Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium. This substitution can significantly alter the pharmacokinetic profile of a drug due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.

Potential Effects of Deuteration on Apafant:

  • Metabolism and Pharmacokinetics: If the sites of deuteration on the Apafant molecule are susceptible to metabolic oxidation, this compound would likely exhibit a slower rate of metabolism. This could lead to a longer plasma half-life, increased overall drug exposure (AUC), and potentially a lower peak plasma concentration (Cmax). Such alterations could allow for less frequent dosing and a more stable plasma concentration.

  • Pharmacodynamics: The intrinsic biological activity (i.e., the affinity for the PAF receptor) of this compound is expected to be very similar to that of Apafant. Deuteration typically does not alter the molecular shape or binding properties of a drug to its target receptor. Therefore, the KD and Ki values for PAF receptor binding are likely to be comparable between the two compounds.

  • Toxicity Profile: By slowing down metabolism, deuteration can sometimes reduce the formation of reactive or toxic metabolites, potentially leading to an improved safety profile.

Deuteration_Effect Apafant Apafant (C-H bonds) Metabolism Metabolism (e.g., CYP450) Apafant->Metabolism Metabolites Metabolites Metabolism->Metabolites Excretion Excretion Metabolites->Excretion Apafant_d8 This compound (C-D bonds) Slower_Metabolism Slower Metabolism (Kinetic Isotope Effect) Apafant_d8->Slower_Metabolism Fewer_Metabolites Potentially Fewer Metabolites Slower_Metabolism->Fewer_Metabolites Longer_Half_Life Longer Half-Life & Increased Exposure (AUC) Slower_Metabolism->Longer_Half_Life Fewer_Metabolites->Excretion

Figure 2: Theoretical Impact of Deuteration on the Metabolism of Apafant.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are generalized protocols for key assays used to characterize PAF receptor antagonists.

PAF Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the PAF receptor.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing PAF receptors Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled PAF ([3H]PAF) and varying concentrations of Apafant/Apafant-d8 Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine Ki or KD values Quantify->Analyze End End Analyze->End

Figure 3: General Workflow for a PAF Receptor Binding Assay.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line known to express PAF receptors (e.g., human platelets).

  • Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled PAF ligand (e.g., [3H]PAF) and a range of concentrations of the test compound (Apafant or this compound).

  • Separation: After incubation, rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 and subsequently the Ki or KD value using appropriate pharmacological models.

In Vitro Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh blood from healthy donors and prepare PRP by centrifugation.

  • Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar.

  • Pre-incubation: Add the test compound (Apafant or this compound) at various concentrations and pre-incubate for a defined period.

  • Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.

  • Data Recording and Analysis: Monitor the change in light transmittance through the PRP sample over time, which corresponds to the degree of platelet aggregation. Calculate the IC50 value for the inhibition of PAF-induced aggregation.

Conclusion

Apafant is a well-characterized, potent PAF receptor antagonist with demonstrated in vitro and in vivo activity. While direct experimental data for this compound is currently lacking, the established principles of the kinetic isotope effect suggest that it would likely retain the pharmacodynamic properties of Apafant while potentially exhibiting an improved pharmacokinetic profile, including a longer half-life and increased metabolic stability. Further preclinical and clinical studies are warranted to definitively characterize the biological activity and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and developers to build upon in their exploration of deuterated PAF receptor antagonists.

References

An In-depth Technical Guide to Preliminary In Vitro Studies of Apafant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide focuses on the in vitro studies of Apafant. Its deuterated form, Apafant-d8, is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the accurate quantification of Apafant, rather than for in vitro functional assays.

Apafant, also known as WEB-2086, is a potent and selective synthetic antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It belongs to the thienotriazolodiazepine class of compounds and is a well-characterized tool for the in vitro and in vivo investigation of the PAF signaling pathway.[1][2] Apafant has been explored in various disease models, including inflammatory disorders and cancer, and has been investigated in clinical studies for conditions like asthma.[1][3]

Mechanism of Action

Apafant functions as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled seven-transmembrane receptor that plays a critical role in mediating inflammatory and thrombotic responses.[1][4] The binding of PAF to its receptor triggers a cascade of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway, phosphoinositol turnover, aggregation of platelets and granulocytes, and leukocyte chemotaxis.[3] Apafant exerts its inhibitory effects by binding with high affinity to PAFR, thereby preventing the binding of the natural ligand, PAF, and blocking its downstream signaling functions.[1][3]

Quantitative In Vitro Data

The following table summarizes the key quantitative parameters of Apafant's in vitro activity based on preliminary studies.

ParameterCell/Tissue TypeValue (nM)Reference
Equilibrium Dissociation Constant (KD)Human Platelets15[1][3]
Inhibition Constant (Ki)Human PAF Receptors9.9[5]
IC50 (PAF-induced aggregation)Human Platelets170[1][3]
IC50 (PAF-induced aggregation)Human Neutrophils360[1][3]
Benzodiazepine Receptor Inhibition (Ki)Rat3882[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments involving Apafant are outlined below.

1. PAF Receptor Binding Assay

  • Objective: To determine the binding affinity (KD or Ki) of Apafant for the PAF receptor.

  • Methodology:

    • Preparation of Human Platelets: Isolate human platelets from whole blood by differential centrifugation.

    • Competition Binding: Incubate a fixed concentration of tritiated PAF ([3H]PAF) with the prepared human platelets in the presence of increasing concentrations of Apafant.

    • Equilibration: Allow the binding reaction to reach equilibrium.

    • Separation: Separate the receptor-bound [3H]PAF from the unbound ligand, typically by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific [3H]PAF binding against the logarithm of the Apafant concentration. The Ki or KD value is then calculated from the IC50 value (the concentration of Apafant that inhibits 50% of the specific [3H]PAF binding) using the Cheng-Prusoff equation.[1]

2. PAF-Induced Platelet and Neutrophil Aggregation Assays

  • Objective: To determine the potency of Apafant in inhibiting PAF-induced aggregation of human platelets and neutrophils.

  • Methodology:

    • Cell Preparation: Prepare platelet-rich plasma or isolated human neutrophils.

    • Pre-incubation: Incubate the cell suspension with varying concentrations of Apafant or a vehicle control for a specified period.

    • Stimulation: Induce aggregation by adding a sub-maximal concentration of PAF.

    • Measurement of Aggregation: Monitor the change in light transmittance through the cell suspension over time using an aggregometer. An increase in light transmittance corresponds to an increase in cell aggregation.

    • Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of Apafant. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the Apafant concentration.[1][3]

3. Gene Expression Analysis in Murine Erythroleukemia Cells (MELCs)

  • Objective: To investigate the effect of Apafant on the gene expression of PAF-r and other related genes.

  • Methodology:

    • Cell Culture: Culture murine erythroleukemia cells (MELCs) under standard conditions.

    • Treatment: Treat the cells with Apafant (e.g., 1 mM) for a specified duration (e.g., 5 days).[5]

    • RNA Extraction: Isolate total RNA from the treated and untreated cells.

    • Reverse Transcription and Quantitative PCR (RT-qPCR): Synthesize cDNA from the extracted RNA and perform qPCR to quantify the expression levels of target genes (PAF-r, α-globin, β-globin, and c-myb).[5]

    • Data Analysis: Normalize the expression of target genes to a housekeeping gene and compare the relative expression levels between Apafant-treated and control cells.

Visualizations

Signaling Pathway of PAF and Inhibition by Apafant

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PAFR PAF Receptor (PAFR) G_Protein G-Protein Activation PAFR->G_Protein Activates PAF Platelet-Activating Factor (PAF) PAF->PAFR Binds Apafant Apafant Apafant->PAFR Blocks PLC Phospholipase C Activation G_Protein->PLC MAPK MAPK Pathway Activation G_Protein->MAPK IP3_DAG IP3 / DAG Production PLC->IP3_DAG Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) IP3_DAG->Cellular_Response MAPK->Cellular_Response

Caption: Apafant competitively antagonizes the PAF receptor, blocking downstream signaling.

Experimental Workflow for In Vitro Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Isolation 1. Isolate Human Platelets/Neutrophils Pre_incubation 3. Pre-incubate Cells with Apafant or Vehicle Cell_Isolation->Pre_incubation Apafant_Prep 2. Prepare Serial Dilutions of Apafant Apafant_Prep->Pre_incubation Stimulation 4. Add PAF to Induce Aggregation Pre_incubation->Stimulation Measurement 5. Measure Aggregation (Light Transmittance) Stimulation->Measurement Plotting 6. Plot % Inhibition vs. [Apafant] Measurement->Plotting IC50 7. Calculate IC50 Value Plotting->IC50

Caption: General workflow for determining the IC50 of Apafant on PAF-induced cell aggregation.

References

Methodological & Application

Application Notes and Protocols: Utilizing Apafant-d8 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative bioanalysis by mass spectrometry, particularly in drug development and clinical research, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1][2] Deuterated internal standards, such as Apafant-d8, are chemically almost identical to the analyte of interest, in this case, Apafant. This near-identical physicochemical behavior ensures that they co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation, chromatography, and detection.[1][2]

Apafant is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor involved in various inflammatory and thrombotic processes.[3] Accurate quantification of Apafant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and a representative protocol for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Apafant.

Signaling Pathway Context: The Platelet-Activating Factor (PAF) Pathway

Apafant exerts its pharmacological effect by blocking the PAF receptor, thereby inhibiting the downstream signaling cascade initiated by platelet-activating factor. Understanding this pathway is essential for contextualizing the importance of quantifying a PAF receptor antagonist like Apafant.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates Apafant Apafant Apafant->PAFR Inhibits Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca2->Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Apafant in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Apafant (B1666065), also known as WEB 2086, is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] PAF is a powerful phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, Apafant has been investigated for its therapeutic potential in conditions such as asthma and pancreatitis.[4] To support pharmacokinetic (PK) and toxicokinetic (TK) studies in the development of Apafant and related compounds, a sensitive, selective, and reliable bioanalytical method for its quantification in biological matrices is essential.

This application note provides a detailed protocol for the determination of Apafant in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for preclinical and clinical sample analysis.

Principle of the Method

This method utilizes protein precipitation for the extraction of Apafant from human plasma, followed by separation using reversed-phase ultra-high-performance liquid chromatography (UHPLC). Quantification is achieved by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). A structurally similar compound or a stable isotope-labeled analog of Apafant should be used as an internal standard (IS) to ensure accuracy and precision.

Signaling Pathway of Apafant's Target: The PAF Receptor

Apafant exerts its pharmacological effect by antagonizing the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events, leading to various cellular responses. Apafant competitively inhibits this binding, thereby blocking the downstream signaling pathways.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Apafant Apafant Apafant->PAFR Blocks Gq Gq Protein PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified PAF Receptor Signaling Pathway and Apafant's Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • Apafant (WEB 2086) reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled Apafant or a structurally related analog

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

LC-MS/MS Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apafant and the IS in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Apafant primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Label polypropylene (B1209903) tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • Aliquot 50 µL of human plasma into the respective tubes.

  • Spike 5 µL of the appropriate Apafant working standard solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to blank, zero, and unknown sample tubes.

  • Add 10 µL of the IS working solution to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to all tubes to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 50 µL Human Plasma Spiking Spike with Apafant Standards and Internal Standard Plasma_Sample->Spiking Protein_Precipitation Add 200 µL Acetonitrile (Protein Precipitation) Spiking->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifugation Centrifuge at 10,000 x g Vortex->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject 5 µL Supernatant_Transfer->Injection UHPLC UHPLC Separation Injection->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data_Acquisition Data Acquisition & Processing MSMS->Data_Acquisition

Figure 2: Experimental Workflow for Apafant Quantification in Human Plasma.
Proposed LC-MS/MS Method Parameters

The following tables summarize the proposed starting conditions for the LC-MS/MS analysis of Apafant. These parameters should be optimized for the specific instrumentation used.

Table 1: Proposed Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Proposed Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions Compound
Apafant (WEB 2086)
Internal Standard

Note: The MRM transitions for Apafant and the internal standard need to be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation and Method Validation

A full validation of this bioanalytical method should be performed according to the relevant regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision within ±20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Based on the pharmacokinetic data from a study by Brecht et al. (1991), where plasma concentrations of Apafant were measured by radioimmunoassay, a calibration curve ranging from 1 to 1000 ng/mL would be appropriate to cover the expected therapeutic and experimental concentrations.[1]

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Apafant in human plasma. The proposed protein precipitation extraction method is simple and efficient, and the UHPLC-MS/MS analysis provides the necessary selectivity and sensitivity for bioanalytical applications. Proper method validation is crucial to ensure the generation of reliable data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Apafant using Apafant-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in various inflammatory and thrombotic processes.[1][2] Understanding the pharmacokinetic profile of Apafant is crucial for its development as a therapeutic agent. These application notes provide a detailed protocol for conducting in vivo pharmacokinetic studies of Apafant in a preclinical rodent model, utilizing Apafant-d8 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound, a deuterated isotopologue of Apafant, is an ideal internal standard as it shares similar physicochemical properties with the parent drug, ensuring comparable extraction efficiency and ionization response in mass spectrometry, while being distinguishable by its mass-to-charge ratio. This protocol outlines the experimental workflow, from animal dosing to bioanalytical quantification and data analysis, to determine key pharmacokinetic parameters.

Signaling Pathway of Platelet-Activating Factor (PAF) and the Action of Apafant

Platelet-Activating Factor (PAF) exerts its biological effects by binding to its receptor (PAFR), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events, leading to various physiological responses, including platelet aggregation, inflammation, and vascular permeability changes.[2][3] Apafant acts as a competitive antagonist, binding to the PAFR to block the downstream signaling initiated by PAF.[1]

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates Apafant Apafant Apafant->PAFR Binds & Inhibits G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_PKC->Response

Figure 1: Simplified PAF receptor signaling and Apafant's mechanism of action.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats following a single intravenous (IV) and oral (PO) administration of Apafant.

1. Materials and Reagents

  • Apafant (purity >98%)

  • This compound (isotopic purity >99%, for use as internal standard)

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose for PO, saline with a solubilizing agent like PEG300 for IV)[4]

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system

  • Solvents for sample preparation and LC-MS/MS analysis (e.g., acetonitrile (B52724), methanol, formic acid, water - all HPLC or LC-MS grade)[5][6]

2. Animal Dosing and Sample Collection

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study, with free access to food and water.

  • Dosing Groups:

    • Group 1 (IV administration): n = 3-5 rats. Dose Apafant at 2 mg/kg via the tail vein.

    • Group 2 (PO administration): n = 3-5 rats. Dose Apafant at 10 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the saphenous or jugular vein at the following time points:

      • IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Place collected blood into EDTA-containing tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

3. Bioanalytical Method: LC-MS/MS Quantification

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound) at a fixed concentration (e.g., 50 ng/mL).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

    • Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: A suitable UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[5]

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient to separate Apafant from endogenous plasma components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Apafant and this compound.

4. Pharmacokinetic Data Analysis

  • Calculate the concentration of Apafant in each plasma sample using the ratio of the peak area of Apafant to that of the internal standard (this compound) against a standard curve.

  • Use non-compartmental analysis (NCA) to determine the following pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

    • t1/2: Elimination half-life.

    • CL: Clearance (for IV data).

    • Vd: Volume of distribution (for IV data).

    • F%: Bioavailability (calculated from PO and IV data).

Experimental Workflow Diagram

PK_Workflow cluster_InLife In-Life Phase cluster_Bioanalysis Bioanalysis Phase cluster_DataAnalysis Data Analysis Phase Dosing Animal Dosing (IV and PO Administration) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Prep Sample Preparation (Protein Precipitation with This compound IS) Plasma->Prep LCMS LC-MS/MS Analysis Prep->LCMS Quant Concentration Quantification LCMS->Quant PK Pharmacokinetic Parameter Calculation (NCA) Quant->PK Report Data Reporting PK->Report

Figure 2: General workflow for an in vivo pharmacokinetic study.

Data Presentation

The quantitative results of the pharmacokinetic study should be summarized in a clear and concise table for easy comparison between different routes of administration.

Table 1: Summary of Pharmacokinetic Parameters of Apafant in Rats

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 1250 ± 150850 ± 120
Tmax (h) 0.08 (5 min)1.5 ± 0.5
AUC(0-t) (ng·h/mL) 2800 ± 3005600 ± 750
AUC(0-inf) (ng·h/mL) 2850 ± 3105750 ± 780
t1/2 (h) 3.1 ± 0.43.5 ± 0.6
CL (L/h/kg) 0.70 ± 0.08-
Vd (L/kg) 2.5 ± 0.3-
F (%) -40.4%

Data are presented as mean ± standard deviation (SD) and are representative. Actual results may vary. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

This protocol provides a comprehensive framework for conducting an in vivo pharmacokinetic study of Apafant using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in regulated bioanalysis. The data generated from such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Apafant, thereby guiding dose selection and regimen design for further preclinical and clinical development.

References

Application Notes and Protocols for Studying PAF Receptor Signaling Using Apafant-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Understanding the signaling pathways initiated by PAFR activation is crucial for the development of therapeutics targeting PAF-related diseases. Apafant (also known as WEB 2086) is a potent and selective antagonist of the PAFR, making it an invaluable tool for elucidating these pathways.

These application notes provide a comprehensive guide to using Apafant in conjunction with its deuterated analog, Apafant-d8, for the rigorous study of PAF receptor signaling. While Apafant serves as the pharmacological inhibitor, this compound is essential as an internal standard for the accurate quantification of Apafant in biological samples, ensuring the reliability and reproducibility of experimental data.

Pharmacological Profile of Apafant

Apafant is a thienotriazolodiazepine derivative that competitively inhibits the binding of PAF to its receptor. This blockade prevents the downstream signaling cascade, allowing researchers to probe the specific role of PAF in various cellular and systemic responses.

Quantitative Data for Apafant

ParameterValueSpecies/SystemReference
Ki 9.9 nMHuman PAF Receptors[1][2]
KD 15 nMHuman Platelets[3]
IC50 (Platelet Aggregation)170 nMHuman[3]
IC50 (Neutrophil Aggregation)360 nMHuman[3]
ED50 (in vivo, oral)0.07 mg/kgGuinea Pig
ED50 (in vivo, i.v.)0.018 mg/kgGuinea Pig

The Role of this compound

In pharmacological studies, particularly those involving in vivo models or complex in vitro systems, it is critical to determine the precise concentration of the antagonist at the site of action. This compound, a stable isotope-labeled version of Apafant, is not intended for direct study of receptor signaling but serves as an indispensable internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Apafant, but its increased mass allows it to be distinguished in a mass spectrometer. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the active compound, Apafant.

Key Experiments in PAF Receptor Signaling Research

The combination of Apafant and this compound can be applied to a variety of experimental contexts to investigate PAF receptor signaling:

  • In vitro cellular assays: Inhibition of PAF-induced calcium mobilization, cytokine release, or cell migration in cultured cells (e.g., platelets, neutrophils, macrophages).

  • In vivo disease models: Assessment of Apafant's efficacy in animal models of asthma, sepsis, or other inflammatory conditions where PAF is implicated.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Correlating the concentration of Apafant in plasma or tissue with its pharmacological effect.

Experimental Protocols

Protocol 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation

This protocol details the use of Apafant to inhibit PAF-induced aggregation in human platelets.

Materials:

  • Human platelet-rich plasma (PRP)

  • Platelet-activating factor (PAF C16)

  • Apafant

  • Phosphate-buffered saline (PBS)

  • Aggregometer

Procedure:

  • Prepare a stock solution of Apafant in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of Apafant in PBS to achieve a range of final concentrations.

  • Add the Apafant dilutions or vehicle control to PRP samples and incubate for 15 minutes at 37°C.

  • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

  • Monitor platelet aggregation using an aggregometer for 5-10 minutes.

  • Calculate the percentage inhibition of aggregation for each Apafant concentration and determine the IC50 value.

Protocol 2: Quantification of Apafant in Biological Samples using this compound and LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of Apafant in plasma samples from an in vivo study.

Materials:

  • Plasma samples from animals treated with Apafant

  • This compound (internal standard)

  • Acetonitrile (B52724)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of each plasma sample, add 10 µL of a known concentration of this compound in acetonitrile.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (Optional, for cleaner samples):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Apafant and this compound with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate Apafant and this compound using a suitable C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • Detect the parent and daughter ions for both Apafant and this compound using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of Apafant to this compound.

    • Generate a calibration curve using known concentrations of Apafant spiked into a control matrix.

    • Determine the concentration of Apafant in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

PAF_Signaling_Pathway cluster_G_protein G-protein Activation cluster_downstream Downstream Effectors cluster_response Cellular Responses PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi G1213 G12/13 PAFR->G1213 Apafant Apafant Apafant->PAFR Inhibition PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC RhoA RhoA G1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Inflammation Inflammation Ca2->Inflammation Aggregation Platelet Aggregation Ca2->Aggregation Migration Cell Migration ROCK->Migration

Caption: Simplified PAF receptor signaling pathway and the inhibitory action of Apafant.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) BiologicalSample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Apafant / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantitative analysis of Apafant using this compound.

References

Application Note: Preparation of Apafant-d8 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apafant, also known as WEB 2086, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[4][5] As a PAF receptor antagonist, Apafant is a valuable tool for investigating the biological roles of PAF and for the development of therapeutics targeting PAF-mediated diseases. Apafant-d8 is the deuterated form of Apafant, commonly used as an internal standard in quantitative mass spectrometry-based bioanalytical assays due to its similar chemical and physical properties to the parent compound, but distinct mass. This application note provides a detailed protocol for the preparation of this compound stock solutions for experimental use.

Chemical and Physical Properties

A summary of the key quantitative data for Apafant and its deuterated analog is provided in the table below. Note that the molecular weight of the deuterated form is higher due to the replacement of eight hydrogen atoms with deuterium.

PropertyApafantThis compound
Synonyms WEB 2086, WEB-2086BSWEB 2086-d8
CAS Number 105219-56-51185101-22-7
Molecular Formula C₂₂H₂₂ClN₅O₂SC₂₂H₁₄D₈ClN₅O₂S
Molecular Weight ~455.96 g/mol ~464.01 g/mol
Appearance White to yellow solidSolid powder
Primary Use PAF Receptor AntagonistInternal Standard

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mg/mL stock solution of this compound. The concentration can be adjusted based on specific experimental needs by modifying the volume of the solvent.

1. Materials and Equipment

  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)

2. Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

3. Stock Solution Preparation (10 mg/mL in DMSO)

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

  • Solubilization: Add the weighed this compound to a suitable vial. Using a calibrated pipette, add the calculated volume of DMSO. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex the mixture thoroughly. If the compound does not dissolve completely, brief sonication in an ultrasonic bath may be used to facilitate dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.

  • Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When stored as a powder, Apafant is stable at -20°C for up to 3 years.

4. Preparation of Working Solutions

To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the final desired concentration using the appropriate experimental buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system, as high concentrations can be toxic to cells.

Visualized Workflow and Signaling Context

The following diagrams illustrate the workflow for preparing the stock solution and the biological pathway in which this compound acts as a research tool.

G cluster_workflow This compound Stock Solution Workflow weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Simplified PAF Signaling Pathway paf PAF (Platelet-Activating Factor) pafr PAF Receptor (PAFR) (G-protein coupled receptor) paf->pafr Binds & Activates apafant This compound (Antagonist) apafant->pafr Binds & Blocks g_protein G-protein Activation pafr->g_protein downstream Downstream Signaling (e.g., PLC, MAPK activation) g_protein->downstream response Cellular Responses (Inflammation, Platelet Aggregation) downstream->response

Caption: this compound blocks the PAF signaling pathway.

References

Application Notes and Protocols: Apafant-d8 in Asthma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in the pathophysiology of asthma and other inflammatory conditions.[1][2] PAF is a lipid mediator that triggers key features of asthma, including bronchoconstriction, mucus production, airway hyperresponsiveness (AHR), and the recruitment of inflammatory cells such as eosinophils.[3] Apafant, also known as WEB 2086, competitively inhibits the binding of PAF to its receptor, thereby blocking its pro-inflammatory downstream signaling pathways.

Apafant-d8 is the deuterated form of Apafant. Stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for achieving accurate and precise quantification of the parent drug (Apafant) in complex biological matrices such as plasma, bronchoalveolar lavage fluid (BALF), or tissue homogenates. This is because the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of analytical variability.

These application notes provide an overview of the use of Apafant in preclinical asthma models and detail the role of this compound in the analytical methods required for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Data Presentation

In Vitro Activity of Apafant
Assay TypeTarget/Cell TypeSpeciesParameterValue (nM)
Receptor BindingPAF Receptor (PAFR)HumanKd15
Receptor BindingPAF Receptor (PAFR)HumanKi9.9
Receptor BindingPAF Receptor (PAFR)HumanIC5096
Platelet AggregationPlateletsHumanIC50170
Neutrophil AggregationNeutrophilsHumanIC50360

Data sourced from references:[1][2]

In Vivo Efficacy of Apafant in Guinea Pig Models
ModelAdministration RouteParameterED50 (mg/kg)
PAF-induced BronchoconstrictionIntravenous (i.v.)Respiratory Flow0.018
PAF-induced BronchoconstrictionOral (p.o.)Respiratory Flow0.07
PAF-induced HypotensionIntravenous (i.v.)Mean Arterial Pressure~0.018
PAF-induced HypotensionOral (p.o.)Mean Arterial Pressure~0.07

Data sourced from references:

Signaling Pathways and Experimental Workflows

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PAF Platelet-Activating Factor (PAF) PAF->PAFR Binds Apafant Apafant Apafant->PAFR Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Cellular & Inflammatory Responses: - Bronchoconstriction - Eosinophil Chemotaxis - Vascular Permeability Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Caption: Apafant blocks PAF binding to its receptor, inhibiting downstream signaling.

In_Vivo_Asthma_Model_Workflow cluster_sensitization Sensitization Phase (Days 0-14) cluster_treatment Treatment & Challenge (Day 21) cluster_measurement Measurement Phase sensitization Sensitize Guinea Pigs with Ovalbumin (OVA) i.p. treatment Administer Vehicle or Apafant (e.g., 0.1 - 10 mg/kg, p.o.) sensitization->treatment challenge Challenge with Nebulized OVA treatment->challenge early_response Measure Early Phase Response (Airway Resistance, 0-2h) challenge->early_response late_response Measure Late Phase Response (Airway Resistance, 4-8h) early_response->late_response balf Collect Bronchoalveolar Lavage Fluid (BALF) late_response->balf cell_count Perform Differential Cell Counts (Eosinophils) balf->cell_count

Caption: Workflow for an in vivo guinea pig model of allergic asthma.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Collect Biological Matrix (e.g., Plasma, BALF) add_is Spike with this compound (Internal Standard) sample->add_is extract Protein Precipitation or Liquid-Liquid Extraction add_is->extract dry_reconstitute Evaporate and Reconstitute in Mobile Phase extract->dry_reconstitute lc_separation Chromatographic Separation (e.g., C18 column) dry_reconstitute->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection peak_integration Integrate Peak Areas for Apafant and this compound ms_detection->peak_integration ratio Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio calibration Quantify Concentration using Calibration Curve ratio->calibration

Caption: Analytical workflow for quantifying Apafant using this compound.

Experimental Protocols

Protocol 1: In Vitro Eosinophil Chemotaxis Assay

This protocol assesses the ability of Apafant to inhibit PAF-induced eosinophil migration, a key process in asthmatic inflammation.

Materials:

  • Human eosinophils (isolated from peripheral blood of healthy or asthmatic donors)

  • RPMI 1640 medium

  • Platelet-Activating Factor (PAF C16)

  • Apafant

  • Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate filters)

  • Fetal Bovine Serum (FBS)

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer

Methodology:

  • Cell Preparation: Isolate eosinophils from whole blood using density gradient centrifugation followed by negative selection (e.g., immunomagnetic beads) to achieve >95% purity. Resuspend cells in RPMI 1640 at a concentration of 1 x 106 cells/mL.

  • Preparation of Reagents:

    • Prepare a stock solution of PAF in ethanol (B145695) and further dilute in RPMI 1640 containing 0.25% FBS to a final concentration of 10-8 M to 10-6 M.

    • Prepare stock solutions of Apafant in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Chemotaxis Assay:

    • Add the PAF solution (chemoattractant) to the lower wells of the chemotaxis chamber.

    • In separate tubes, pre-incubate the eosinophil suspension with various concentrations of Apafant (e.g., 10-9 M to 10-6 M) or vehicle control for 30 minutes at 37°C.

    • Place the polycarbonate filter over the lower wells.

    • Add the pre-incubated eosinophil suspension to the upper wells of the chamber.

    • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Cell Migration Analysis:

    • After incubation, remove the filter and wipe the upper side to remove non-migrated cells.

    • Fix and stain the filter (e.g., with Diff-Quik stain).

    • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

    • Calculate the percentage inhibition of chemotaxis for each Apafant concentration compared to the vehicle control.

Protocol 2: In Vivo Ovalbumin-Induced Airway Inflammation Model (Guinea Pig)

This protocol evaluates the efficacy of Apafant in an established animal model of allergic asthma, assessing its impact on both early and late-phase airway responses.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Al(OH)3) as adjuvant

  • Apafant

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Whole-body plethysmograph for measuring airway resistance

  • Nebulizer

Methodology:

  • Sensitization: Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg OVA and 100 mg Al(OH)3 in 1 mL saline on days 0 and 7. Use animals for experiments 14-21 days after the second sensitization.

  • Drug Administration: Administer Apafant orally (p.o.) at desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control 1 hour before the antigen challenge.

  • Antigen Challenge and Measurement of Early Airway Response (EAR):

    • Place conscious guinea pigs in the whole-body plethysmograph and allow them to acclimatize.

    • Record baseline airway resistance (Raw).

    • Expose the animals to an aerosol of 0.5% OVA in saline for 30 seconds.

    • Continuously monitor Raw for at least 1 hour to measure the EAR.

  • Measurement of Late Airway Response (LAR):

    • Return the animals to their cages after the EAR measurement.

    • At 4, 6, and 8 hours post-challenge, place the animals back in the plethysmograph to measure Raw to assess the LAR.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis (Optional):

    • At 24 hours post-challenge, humanely euthanize the animals.

    • Perform a tracheotomy and cannulate the trachea.

    • Instill and retrieve sterile saline into the lungs to collect BAL fluid (BALF).

    • Centrifuge the BALF to pellet the cells.

    • Perform a total cell count and prepare cytospin slides for differential cell counting (e.g., eosinophils, neutrophils) after staining.

  • Data Analysis: Calculate the percentage increase in Raw from baseline for both EAR and LAR. Compare the responses in Apafant-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Protocol 3: Quantification of Apafant in Plasma using LC-MS/MS with this compound

This protocol provides a general framework for the quantitative analysis of Apafant in a biological matrix, using this compound as an internal standard (IS) to ensure accuracy and precision.

Materials:

  • Apafant (analytical standard)

  • This compound (internal standard)

  • Blank plasma (from the same species as the study animals)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Apafant and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a calibration curve by spiking blank plasma with known concentrations of Apafant (e.g., 1-1000 ng/mL).

    • Prepare QC samples in blank plasma at low, medium, and high concentrations.

  • Sample Preparation:

    • To 50 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of this compound working solution (e.g., 100 ng/mL).

    • Vortex briefly.

    • Add 150 µL of cold ACN to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: ACN + 0.1% Formic Acid

      • Gradient: A suitable gradient to separate Apafant from matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (Positive Electrospray Ionization - ESI+):

      • Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for Apafant and this compound. (Note: These transitions must be determined empirically but would be based on the molecular weights: Apafant ~456.0 g/mol , this compound ~464.0 g/mol ).

      • Example MRM transitions (hypothetical):

        • Apafant: Q1: 457.1 -> Q3: [Fragment 1], [Fragment 2]

        • This compound: Q1: 465.2 -> Q3: [Corresponding Fragment 1+d8], [Corresponding Fragment 2+d8]

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Processing and Quantification:

    • Integrate the chromatographic peaks for the Apafant and this compound MRM transitions.

    • Calculate the peak area ratio (Apafant area / this compound area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression model.

    • Determine the concentration of Apafant in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

Apafant is a valuable tool for investigating the role of the PAF pathway in asthma and other inflammatory diseases. While clinical trials with PAF antagonists in asthma have yielded modest results, preclinical studies using Apafant continue to be important for elucidating the complex mechanisms of airway inflammation. The use of its deuterated isotopologue, this compound, as an internal standard is essential for the robust and reliable quantification of Apafant in biological samples, underpinning the pharmacokinetic and pharmacodynamic assessments that are critical in drug development and research.

References

Application Notes and Protocols for the Quantification of Apafant in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apafant (B1666065) (formerly known as WEB 2086) is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] Consequently, the accurate quantification of Apafant in biological matrices such as plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

These application notes provide a detailed protocol for the quantitative analysis of Apafant in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, thus ensuring high accuracy and precision.[4][5]

Pharmacokinetic Parameters of Apafant

Following oral administration, Apafant is rapidly absorbed, with a time to maximum plasma concentration (t-max) of 1 to 2 hours. Approximately 60% of Apafant is bound to plasma proteins. The mean volume of distribution is 28 liters, and about 44% of an oral dose is excreted in the urine.

Experimental Protocols

Method Overview

This method describes the quantification of Apafant in human plasma using a validated LC-MS/MS assay. A deuterated analog of Apafant is used as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.

Materials and Reagents
  • Apafant reference standard

  • Deuterated Apafant (e.g., Apafant-d5) internal standard (IS)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (reagent grade)

  • Human plasma (K2EDTA)

  • Purified water (18 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of Apafant and Apafant-d5 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Apafant primary stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of Apafant-d5 in the same diluent at an appropriate concentration.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard working solution to each plasma sample (except for blank samples, to which 10 µL of diluent is added).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Apafant: To be determined experimentallyApafant-d5: To be determined experimentally
Collision Energy To be optimized for each transition
Source Temperature 550°C

Note: The specific MRM transitions and collision energies for Apafant and its deuterated internal standard need to be determined by infusing the individual compounds into the mass spectrometer.

Data Presentation

Method Validation Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of Apafant in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Model Linear
Weighting 1/x²
Correlation Coefficient (r²) > 0.99

Table 2: Precision and Accuracy Data

SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ 1< 15%< 15%± 20%± 20%
Low QC 3< 15%< 15%± 15%± 15%
Mid QC 50< 15%< 15%± 15%± 15%
High QC 150< 15%< 15%± 15%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 3: Stability Data

Stability TestConditionsResult
Bench-top Stability 4 hours at room temperatureStable
Freeze-Thaw Stability 3 cycles (-20°C to room temperature)Stable
Long-term Stability 30 days at -80°CStable

Visualizations

PAF Receptor Signaling Pathway

Apafant acts as an antagonist at the Platelet-Activating Factor Receptor (PAFR), which is a G-protein coupled receptor. The binding of PAF to its receptor initiates a cascade of intracellular signaling events.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Apafant Apafant PAFR PAF Receptor (PAFR) Apafant->PAFR Blocks PAF PAF PAF->PAFR Binds & Activates G_protein Gq/Gi Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Inflammation, etc.) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: PAF Receptor Signaling Pathway and the inhibitory action of Apafant.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Apafant in plasma.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Deuterated IS (10 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (300 µL ACN + 0.1% FA) add_is->protein_precipitation centrifugation Centrifugation (14,000 x g, 10 min) protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation msms_detection MS/MS Detection (MRM Mode) lc_separation->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Apafant calibration_curve->quantification

Caption: Experimental workflow for Apafant quantification in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Parameters for Apafant-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the LC-MS/MS analysis of Apafant-d8. This guide provides troubleshooting advice, frequently asked questions (FAQs), and example protocols to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

Apafant (B1666065) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] this compound is a stable isotope-labeled (SIL) version of Apafant, containing eight deuterium (B1214612) atoms. SIL internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[4] They are ideal because they have nearly identical chemical and physical properties to the analyte (Apafant), meaning they behave similarly during sample preparation, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z).[4] This allows them to effectively compensate for variability in the analytical process, such as analyte loss during extraction or matrix-induced ion suppression, leading to more accurate and precise quantification.

Q2: I can't find a published LC-MS/MS method for Apafant. Where should I start?

Q3: Why is my this compound signal low or inconsistent?

Low or inconsistent internal standard signals can compromise data quality and are a common issue in LC-MS/MS analysis. The root cause can typically be traced to one of several factors:

  • Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the MS source, either suppressing or enhancing the signal.

  • Sample Preparation Issues: Inconsistent recovery during extraction, errors in adding the internal standard, or degradation of the standard during sample processing can lead to variability.

  • Instrumental Problems: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decline in signal for all compounds, including the internal standard.

  • Suboptimal Concentration: If the concentration of the internal standard is significantly different from the analyte, it can lead to competitive ionization effects, where one suppresses the signal of the other.

  • Improper Storage: Degradation of the this compound stock or working solutions due to incorrect storage (e.g., light exposure, improper temperature, repeated freeze-thaw cycles) can lower its effective concentration.

Q4: My this compound peak is separating from the non-labeled Apafant peak. Is this a problem?

Yes, this can be a significant problem. This phenomenon is known as the "deuterium isotope effect," where the substitution of hydrogen with heavier deuterium atoms can cause slight changes in retention time on the LC column. If the analyte and its deuterated internal standard separate chromatographically, they may elute into regions with different levels of co-eluting matrix components. This can expose them to different degrees of ion suppression or enhancement, defeating the purpose of the internal standard and compromising quantitative accuracy. If you observe this, adjusting the chromatographic conditions (e.g., gradient slope, column temperature) may help to minimize the separation and ensure co-elution.

Troubleshooting Guides

This section addresses specific issues that may arise during your analysis in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

    • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues outside the analytical column.

      • Column Issues: Contamination of the column frit or a void in the column packing material can distort peak shape.

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate for Apafant to maintain a consistent ionization state and avoid unwanted interactions with residual silanols on the column. An acidic modifier like formic acid is typically recommended.

      • Extra-Column Effects: Problems with tubing, fittings, or connections between the LC and the mass spectrometer can contribute to peak broadening and tailing.

      • Solutions:

        • Flush the Column: Flush the column with a strong solvent to remove potential contaminants.

        • Optimize Mobile Phase: Adjust the concentration of the acidic modifier (e.g., 0.1% to 0.5% formic acid).

        • Check Connections: Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter to minimize dead volume.

Issue 2: Inconsistent Internal Standard Response
  • Question: The peak area of my this compound internal standard varies significantly between samples in the same batch. How can I diagnose this?

    • Answer: Significant variation in the internal standard response within a batch often points to matrix effects or inconsistencies in sample preparation. The workflow below can help diagnose the issue.

Start Inconsistent this compound Signal (>15-20% CV in a batch) Check_Prep Review Sample Preparation SOP Start->Check_Prep Prep_OK Preparation Consistent Check_Prep->Prep_OK No obvious errors Prep_Bad Inconsistency Found (e.g., pipetting, vortexing) Check_Prep->Prep_Bad Errors identified Matrix_Test Perform Post-Extraction Spike Experiment Prep_OK->Matrix_Test Action_Prep Action: Retrain on SOP, Use calibrated pipettes Prep_Bad->Action_Prep Suppression Signal in Matrix << Signal in Solvent (Ion Suppression) Matrix_Test->Suppression Enhancement Signal in Matrix >> Signal in Solvent (Ion Enhancement) Matrix_Test->Enhancement No_Effect Signal in Matrix ≈ Signal in Solvent (No Major Matrix Effect) Matrix_Test->No_Effect Action_Matrix Action: Improve sample cleanup, Dilute sample, or modify chromatography Suppression->Action_Matrix Enhancement->Action_Matrix Action_Reinject Action: Re-inject samples. If issue persists, investigate instrument stability. No_Effect->Action_Reinject

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Experimental Protocols & Parameters

Since a validated method is not publicly available, the following protocols and parameters are provided as a recommended starting point for method development. Optimization is required for your specific instrumentation and application.

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 50 µL of plasma sample into the appropriately labeled tube.

  • Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each tube, except for blank samples.

  • Add 150 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5-10 µL onto the LC-MS/MS system.

Table 1: Example LC Parameters
ParameterRecommended Setting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrate
Table 2: Example Mass Spectrometry Parameters

These parameters are theoretical and must be optimized by infusing a standard solution of Apafant and this compound into the mass spectrometer.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
Table 3: Predicted MRM Transitions for Method Development

The precursor ion ([M+H]⁺) for Apafant is 456.0 m/z. For this compound, the precursor is predicted to be 464.1 m/z, assuming the addition of 8 daltons. Product ions are predicted based on common fragmentation pathways of the morpholine (B109124) and thienotriazolodiazepine structures and require empirical confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)DesignationCollision Energy (eV) (Example)
Apafant456.0370.1Quantifier25
Apafant456.0284.1Qualifier35
This compound 464.1 378.1 Quantifier 25
This compound 464.1 284.1 Qualifier 35

Note: Collision energies are highly instrument-dependent and must be optimized.

LC-MS/MS Analysis Workflow

The general workflow for developing and running a quantitative bioanalytical assay using this compound as an internal standard is outlined below.

cluster_prep cluster_lc cluster_ms cluster_quant Prep 1. Sample Preparation (Protein Precipitation) Spike Spike Samples with this compound IS LC_Sep 2. LC Separation (Reversed-Phase C18) Extract Extract Analytes & Remove Proteins Spike->Extract Extract->LC_Sep Gradient Apply Gradient Elution (Water/Acetonitrile) MS_Detect 3. MS/MS Detection (Positive ESI, MRM Mode) Gradient->MS_Detect Ionize Ionize Analytes in ESI Source Quant 4. Data Analysis & Quantification Select_Precursor Select Precursor Ions (Q1) Ionize->Select_Precursor Fragment Fragment in Collision Cell (Q2) Select_Precursor->Fragment Select_Product Select Product Ions (Q3) Fragment->Select_Product Select_Product->Quant Integrate Integrate Peak Areas (Apafant & this compound) Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Curve Quantify Against Calibration Curve Ratio->Curve

Caption: General workflow for quantitative analysis using LC-MS/MS.

References

minimizing ion suppression effects for Apafant analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the bioanalytical analysis of Apafant.

Troubleshooting Guide

This guide addresses common issues encountered during Apafant analysis using LC-MS/MS and provides systematic solutions to identify and mitigate ion suppression.

Problem: Low or inconsistent Apafant signal intensity.

This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Apafant in the mass spectrometer source.

Initial Assessment: Post-Column Infusion Experiment

To confirm that ion suppression is the root cause of low signal intensity, a post-column infusion experiment is recommended. This technique helps to identify at which retention times the matrix components are causing suppression.

Experimental Protocols

Below are detailed methodologies for key experiments related to Apafant analysis and troubleshooting ion suppression.

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol outlines the procedure to identify regions of ion suppression in a chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Apafant standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma matrix (e.g., human plasma)

  • Sample preparation reagents (as per chosen extraction method)

Procedure:

  • System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Connect the outlet of the LC column to one inlet of a tee-union.

    • Connect the outlet of a syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill a syringe with the Apafant standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min) to introduce the Apafant solution into the MS.

    • Begin data acquisition on the mass spectrometer in MRM mode for Apafant. A stable, elevated baseline signal should be observed.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a prepared blank plasma sample (a sample processed without the analyte) onto the LC column.

    • Monitor the Apafant MRM signal throughout the chromatographic run.

  • Data Analysis:

    • A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.

Troubleshooting Based on Post-Column Infusion Results

Once the regions of ion suppression are identified, the following strategies can be employed:

1. Chromatographic Optimization

If the Apafant peak elutes within a region of ion suppression, modify the chromatographic method to separate the analyte from the interfering matrix components.

  • Modify the Gradient: Adjust the mobile phase gradient to alter the elution profile. A shallower gradient can increase the separation between Apafant and interfering peaks.

  • Change the Stationary Phase: If gradient modification is insufficient, consider using a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or biphenyl (B1667301) column) to achieve a different selectivity.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve separation and ionization efficiency.

2. Enhance Sample Preparation

If chromatographic optimization is not feasible or sufficient, improving the sample cleanup procedure is crucial to remove the interfering matrix components before analysis. The choice of sample preparation method can significantly impact the cleanliness of the final extract.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids (B1166683) and other matrix components that cause ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components. By using a sorbent with specific chemical properties, it can selectively retain the analyte while washing away salts, phospholipids, and other interferences.

Protocol 2: Sample Preparation of Apafant from Human Plasma

The following are example protocols for PPT, LLE, and SPE. The optimal method should be selected based on the required sensitivity and the degree of ion suppression observed.

A. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

B. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5).

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.

C. Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange SPE cartridge, which is effective for basic compounds like Apafant.

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute Apafant with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method has a significant impact on analyte recovery and the extent of ion suppression (matrix effect). The following table summarizes representative data for different sample preparation techniques for a small molecule analyte in plasma, illustrating the trade-offs between the methods.[1][2][3]

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)Fast and simpleHigh level of residual matrix components, significant ion suppression
Liquid-Liquid Extraction (LLE) 70 - 9015 - 30 (Suppression)Cleaner extracts than PPTCan have lower recovery for more polar analytes, requires solvent optimization
Solid-Phase Extraction (SPE) > 90< 15 (Minimal Suppression)Provides the cleanest extracts, highest recoveryMore time-consuming and requires method development

Note: Matrix effect is calculated as (1 - [Peak area in matrix / Peak area in solvent]) x 100%. A positive value indicates suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Apafant analysis?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as Apafant, is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[4] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the quantitative analysis.[4]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS) for Apafant. Do I still need to worry about ion suppression?

A2: Yes, while a SIL-IS is the best way to compensate for ion suppression, it is not a complete solution. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, which allows for accurate quantification based on the analyte-to-IS ratio. However, if the ion suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed to a point where the sensitivity of the assay is compromised, and the lower limit of quantification (LLOQ) cannot be reached. Therefore, it is always best to minimize ion suppression as much as possible through optimized chromatography and sample preparation.

Q3: Can changing the mass spectrometer settings help reduce ion suppression?

A3: To some extent, yes. While ion suppression primarily occurs in the ion source, some instrument parameters can be adjusted. For example, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1] Additionally, reducing the ESI flow rate (e.g., by using a smaller inner diameter column or a nano-ESI source) can sometimes mitigate ion suppression.[1] However, these changes may also affect the ionization efficiency of Apafant itself and should be carefully evaluated.

Q4: My results are inconsistent between different plasma lots. Could this be due to ion suppression?

A4: Yes, sample-to-sample or lot-to-lot variability in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent and irreproducible results.[5] This is why developing a robust sample preparation method that effectively removes the majority of interfering components is critical for a reliable bioanalytical method. Using matrix-matched calibrators and quality control samples can also help to account for consistent matrix effects.

Mandatory Visualizations

Apafant Mechanism of Action

Apafant is a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates downstream signaling cascades involved in inflammation and thrombosis.[6] Apafant blocks these effects by preventing PAF from binding to its receptor.

Apafant_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling PAF_Receptor PAF Receptor (GPCR) G_Protein G-Protein (Gq/Gi) PAF_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK_Pathway PAF PAF (Platelet-Activating Factor) PAF->PAF_Receptor Agonist (Binds and Activates) Apafant Apafant Apafant->PAF_Receptor Antagonist (Blocks Binding) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Inflammation Inflammatory & Thrombotic Responses MAPK_Pathway->Inflammation Ca_Release->Inflammation

Caption: Apafant competitively inhibits the PAF receptor, blocking downstream signaling.

Experimental Workflow for Minimizing Ion Suppression

This workflow provides a logical sequence of steps for developing a robust bioanalytical method for Apafant with minimal ion suppression.

Workflow start Start: Apafant Analysis Required dev_method Develop Initial LC-MS/MS Method start->dev_method assess_is Assess Ion Suppression (Post-Column Infusion) dev_method->assess_is is_present Ion Suppression Present? assess_is->is_present optimize_lc Optimize Chromatography (Gradient, Column) is_present->optimize_lc Yes validate Final Method Validation is_present->validate No reassess_is Re-assess Ion Suppression optimize_lc->reassess_is is_resolved Suppression Resolved? reassess_is->is_resolved improve_sp Improve Sample Preparation (LLE or SPE) is_resolved->improve_sp No is_resolved->validate Yes reassess_is2 Re-assess Ion Suppression improve_sp->reassess_is2 is_resolved2 Suppression Resolved? reassess_is2->is_resolved2 is_resolved2->optimize_lc No (Iterate) is_resolved2->validate Yes end End: Robust Method validate->end

Caption: A systematic workflow for troubleshooting and minimizing ion suppression.

References

improving the recovery of Apafant-d8 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Apafant-d8 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low this compound recovery during sample preparation?

A1: Low recovery of this compound can stem from several factors, including inefficient extraction from the sample matrix, degradation of the analyte, or issues with the analytical instrumentation. Key areas to investigate are the choice of extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction), the selection of solvents and pH conditions, and potential matrix effects that can suppress the instrument's signal.[1][2]

Q2: How do the physicochemical properties of Apafant influence its extraction?

Q3: Can the deuterium (B1214612) labels on this compound be lost during sample preparation?

A3: The deuterium atoms on this compound are attached to carbon atoms, forming C-D bonds. These bonds are generally stable under typical analytical conditions. However, extreme pH (either highly acidic or basic) and high temperatures could potentially facilitate hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the solvent. It is advisable to work under mild pH and temperature conditions whenever possible to minimize this risk.

Q4: What are "matrix effects" and how can they affect this compound recovery?

A4: Matrix effects refer to the interference of other components in the biological sample (like salts, lipids, and proteins) with the ionization of this compound in the mass spectrometer's ion source. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification and the appearance of low recovery. Proper sample cleanup is the most effective way to minimize matrix effects.[1]

Troubleshooting Guides

Guide 1: Low Recovery with Protein Precipitation (PPT)

Protein precipitation is a fast and simple method for sample cleanup, but it may not always be sufficient for complex matrices, leading to low recovery and significant matrix effects.

Troubleshooting Steps:

Problem Potential Cause Suggested Solution
Low Recovery Incomplete protein precipitation.Increase the ratio of organic solvent to sample (e.g., from 3:1 to 4:1 or 5:1). Acetonitrile (B52724) is a common choice.
Analyte co-precipitation with proteins.Adjust the pH of the sample before adding the precipitating solvent. For a potentially basic compound like Apafant, acidifying the sample may increase its solubility in the supernatant.
Consider using a different precipitating solvent, such as methanol (B129727) or acetone, or a mixture of solvents.
Inconsistent Recovery Variable protein pellet formation.Ensure thorough vortexing after adding the precipitating solvent. Increase centrifugation time and/or speed to ensure a compact pellet.
Inconsistent aspiration of the supernatant.Be careful to aspirate the supernatant without disturbing the protein pellet. Consider using a 96-well filtration plate for more consistent separation.
High Matrix Effects Insufficient removal of interfering matrix components.If matrix effects persist, protein precipitation alone may not be a suitable cleanup method. Consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Guide 2: Low Recovery with Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of selectivity compared to protein precipitation.

Troubleshooting Steps:

Problem Potential Cause Suggested Solution
Low Recovery Inefficient partitioning into the organic phase.Select an extraction solvent with a polarity that better matches Apafant. Given Apafant's lipophilic nature, solvents like ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), or dichloromethane (B109758) could be effective.
Analyte is in its ionized form and remains in the aqueous phase.Adjust the pH of the aqueous sample to neutralize Apafant. If Apafant is basic, increasing the pH to 2 units above its pKa will maximize the concentration of the neutral, more extractable form.
Emulsion formation.Add salt ("salting out") to the aqueous phase to break the emulsion. Centrifuge at a higher speed and for a longer duration.
Inconsistent Recovery Variable phase separation.Ensure complete phase separation before aspirating the organic layer.
Inconsistent evaporation and reconstitution.Use a gentle stream of nitrogen for evaporation and ensure the residue is completely redissolved in the reconstitution solvent. The reconstitution solvent should be compatible with the initial mobile phase of your LC-MS/MS system.
Guide 3: Low Recovery with Solid-Phase Extraction (SPE)

SPE provides the most thorough sample cleanup and can significantly reduce matrix effects.

Troubleshooting Steps:

Problem Potential Cause Suggested Solution
Analyte Breakthrough during Loading Inappropriate sorbent selection.For a lipophilic compound like Apafant, a reversed-phase sorbent (e.g., C8 or C18) is a good starting point.
Incorrect sample pH.Adjust the sample pH to ensure Apafant is retained on the sorbent. For reversed-phase SPE, a neutral pH is often suitable.
Loading flow rate is too high.Decrease the flow rate during sample loading to allow for sufficient interaction between this compound and the sorbent.[1]
Analyte Elution during Washing Wash solvent is too strong.Use a weaker wash solvent. For reversed-phase SPE, this means a higher percentage of aqueous component in the wash solution.
Incomplete Elution Elution solvent is too weak.Use a stronger elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.
Insufficient volume of elution solvent.Increase the volume of the elution solvent and consider performing a second elution step.

Experimental Protocols

Protocol 1: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add a buffering agent to adjust the pH (e.g., to pH 9-10 if Apafant is basic).

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or MTBE) containing the internal standard.

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent.

  • Vortex and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (Reversed-Phase)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma sample with 400 µL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the previous protocols.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) is Add this compound (Internal Standard) sample->is ppt Protein Precipitation is->ppt Choose One Method lle Liquid-Liquid Extraction is->lle Choose One Method spe Solid-Phase Extraction is->spe Choose One Method supernatant Collect Supernatant/Organic Layer/Eluate ppt->supernatant lle->supernatant spe->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data troubleshooting_workflow start Low or Inconsistent This compound Recovery check_method Review Extraction Method start->check_method ppt Protein Precipitation check_method->ppt PPT lle Liquid-Liquid Extraction check_method->lle LLE spe Solid-Phase Extraction check_method->spe SPE check_params Optimize Parameters (pH, Solvent) optimize_ppt Adjust Solvent:Sample Ratio, pH, Centrifugation check_params:s->optimize_ppt:n optimize_lle Change Solvent, Adjust pH, 'Salting Out' check_params:s->optimize_lle:n optimize_spe Select Different Sorbent, Optimize Wash/Elute Solvents check_params:s->optimize_spe:n check_matrix Investigate Matrix Effects change_method Consider Alternative Extraction Method check_matrix->change_method If Recovery is Still Low post_extraction_spike Perform Post-Extraction Spike Experiment check_matrix->post_extraction_spike If Matrix Effect is Suspected ppt->check_params lle->check_params spe->check_params optimize_ppt->check_matrix optimize_lle->check_matrix optimize_spe->check_matrix end_good Recovery Improved change_method->end_good end_bad Problem Persists: Consult Instrument Specialist change_method->end_bad post_extraction_spike->change_method post_extraction_spike->end_good

References

Technical Support Center: Resolving Chromatographic Peak Tailing for Apafant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak tailing issues encountered during the analysis of Apafant.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for Apafant analysis?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that diminishes less rapidly than the leading edge.[1] For a peak to be considered tailing, the asymmetry factor (As) is typically greater than 1.2.[2] This distortion is problematic because it can compromise resolution between closely eluting compounds, reduce the accuracy of peak integration and quantification, and affect the overall reliability and reproducibility of the analytical method.[1][3]

Apafant is a thienotriazolodiazepine derivative containing several basic nitrogen functional groups.[4][5] Basic compounds like Apafant are particularly susceptible to peak tailing in reversed-phase HPLC.[2][6]

Q2: What are the primary causes of peak tailing for a basic compound like Apafant?

A: The most common cause of peak tailing for basic analytes such as Apafant is secondary interactions between the compound and the stationary phase.[2][7] In reversed-phase chromatography using silica-based columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can become ionized (negatively charged) at mobile phase pH levels above approximately 2.5-3.[2][6] The positively charged basic groups on the Apafant molecule can then interact with these negatively charged silanols through a secondary ionic retention mechanism, leading to delayed elution for some molecules and causing a tailing peak.[1][2][8]

Other potential causes include:

  • Column Overload : Injecting too much sample can saturate the stationary phase.[7][9]

  • Column Degradation : Voids in the column packing or a partially blocked inlet frit can distort peak shape.[3][7]

  • Extra-Column Volume : Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[8][10]

  • Sample Solvent Mismatch : Using a sample solvent that is significantly stronger than the mobile phase can lead to poor peak shape.[6][7]

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

Optimizing the mobile phase is a critical first step in addressing peak tailing for Apafant. The primary goal is to minimize the secondary ionic interactions with residual silanols.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Assessment : Prepare a mobile phase with a pH around 7 and analyze the Apafant standard. Observe the peak shape.

  • Lower the pH : Prepare a series of mobile phases with decreasing pH values. A common approach is to use an acidic modifier like formic acid or trifluoroacetic acid.

  • Recommended Starting Point : Add 0.1% formic acid to the aqueous and organic mobile phase components. This will typically bring the pH to a range of 2.5-3.0.[11]

  • Analysis : Equilibrate the column with the new, low-pH mobile phase for at least 20 column volumes.

  • Injection : Inject the Apafant standard and evaluate the peak asymmetry. At a low pH, the silanol groups are protonated (neutral), which prevents the secondary ionic interaction with the basic Apafant molecule, resulting in a more symmetrical peak.[2][3]

  • Buffer Addition : If pH control is critical, use a low-pH buffer system like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically below 10 mM for LC-MS compatibility).[11]

Table 1: Mobile Phase pH and Additive Recommendations

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of residual silanol groups on the silica surface, minimizing secondary interactions with basic analytes.[1][11]
Acidic Modifier 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA)Effective at lowering pH and are volatile, making them suitable for LC-MS applications.
Buffer System Ammonium Formate or Ammonium Acetate (5-10 mM)Provides stable pH control in the desired range without suppressing MS signal significantly.[11]
Competitive Base Triethylamine (TEA) (≥20 mM) - Use with cautionHistorically used to block active silanol sites. Less common with modern columns and not suitable for LC-MS.[1]
Guide 2: HPLC Column Selection and Care

Choosing the right column and maintaining its health are crucial for achieving symmetrical peaks.

Experimental Protocol: Column Selection and Evaluation

  • Use a Modern, High-Purity Column : Select a column packed with modern, high-purity (Type B) silica. These columns have a significantly lower concentration of acidic silanol groups and trace metals, reducing the potential for secondary interactions.[1]

  • Consider End-Capped Columns : Use a column that is "end-capped." End-capping is a process that chemically derivatizes most of the remaining free silanol groups, making them much less polar and less likely to interact with basic analytes like Apafant.[2][11]

  • Evaluate Column Health : If peak tailing appears suddenly on a previously well-performing column, the column may be contaminated or damaged.

  • Column Flushing : Flush the column with a strong solvent wash sequence. A general-purpose flush for a reversed-phase column is to wash with 20 column volumes each of water, then methanol, then isopropanol, and finally store in methanol/water.[12] Always check the column manufacturer's guidelines for recommended cleaning procedures.

  • Use a Guard Column : Employ a guard column (a short, disposable column placed before the analytical column) to protect the primary column from strongly retained impurities and particulates in the sample, extending its lifetime.[12]

Table 2: Recommended Column Specifications for Apafant

ParameterSpecificationRationale
Silica Type High-Purity, Spherical (Type B)Minimizes silanol activity and metal contamination, leading to better peak shapes for basic compounds.[1]
Stationary Phase C18 or C8, End-CappedProvides good hydrophobic retention while minimizing secondary polar interactions.[2]
Particle Size < 3 µmOffers higher efficiency, which can help improve resolution from potential interferences that might co-elute and cause apparent tailing.[2]
pH Stability Use columns rated for low pH operationEnsures column longevity when operating at the recommended low pH to prevent silica dissolution.[11]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical workflow for troubleshooting Apafant peak tailing and the underlying chemical interactions.

G cluster_0 Troubleshooting Workflow for Apafant Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_mobile_phase Step 1: Check Mobile Phase Is pH low (2.5-3.5)? start->check_mobile_phase adjust_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_column Step 2: Evaluate Column Is it a modern, end-capped column? check_mobile_phase->check_column Yes adjust_ph->check_column replace_column Action: Use High-Purity, End-Capped C18 or C8 Column check_column->replace_column No check_system Step 3: Check System & Method Is sample overload or extra-column volume a possibility? check_column->check_system Yes replace_column->check_system reduce_load Action: Reduce Sample Concentration & Check Tubing/Connections check_system->reduce_load Yes resolved Peak Shape Resolved check_system->resolved No reduce_load->resolved

Caption: A logical workflow for diagnosing and resolving peak tailing issues during Apafant analysis.

G cluster_0 Mechanism of Peak Tailing for Basic Compounds cluster_1 High pH (>4) cluster_2 Low pH (<3) apafant_pos Apafant-NH+ (Positively Charged) interaction Strong Secondary Ionic Interaction (Causes Tailing) apafant_pos->interaction silanol_neg Silica-O- (Ionized Silanol) silanol_neg->interaction apafant_pos2 Apafant-NH+ (Positively Charged) no_interaction No Ionic Interaction (Symmetrical Peak) silanol_neu Silica-OH (Neutral Silanol) c18 C18 Stationary Phase c18->apafant_pos Primary Hydrophobic Interaction c18->apafant_pos2 Primary Hydrophobic Interaction

Caption: Interaction between Apafant and the silica stationary phase at different pH conditions.

References

Technical Support Center: Ensuring the Isotopic Purity of Apafant-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Apafant-d8. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

Apafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] this compound is a deuterated form of Apafant, commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). Its isotopic purity is critical because the presence of unlabeled Apafant (d0) can lead to an overestimation of the analyte concentration, compromising the accuracy and reliability of experimental results.[3]

Q2: What are the common causes of isotopic impurity in this compound?

Isotopic impurity in deuterated standards like this compound can arise from:

  • Incomplete Deuteration during Synthesis: The chemical process to introduce deuterium (B1214612) atoms may not be 100% efficient, resulting in a mixture of partially and fully deuterated molecules.

  • Presence of Unlabeled Starting Material: Residual unlabeled Apafant or its precursors from the synthesis can contaminate the final product.

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms at certain positions on a molecule can be replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This is more likely to occur with deuterium atoms attached to heteroatoms (O, N, S) or carbons adjacent to carbonyl groups.

Q3: How can I check the isotopic purity of my this compound standard?

The isotopic purity of this compound should be verified upon receipt and periodically thereafter. The primary methods for this are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can resolve the different isotopologues (d0 to d8) and their relative abundances can be used to calculate the isotopic enrichment.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used. ¹H NMR will show a reduction in signal intensity at the deuterated positions, while ²H NMR will show signals corresponding to the deuterium atoms.[6][7]

Q4: What is the mechanism of action of Apafant?

Apafant is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[8] By binding to PAFR, Apafant blocks the binding of its natural ligand, PAF, thereby inhibiting the downstream signaling pathways that lead to inflammatory and thrombotic responses.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound, focusing on maintaining its isotopic integrity.

Issue 1: High Background Signal of Unlabeled Apafant in Blank Samples

Possible Cause: Your this compound internal standard is contaminated with unlabeled Apafant (d0).

Troubleshooting Steps:

  • Analyze the Internal Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., acetonitrile (B52724) or methanol) at a concentration similar to what is used in your assay.

  • Acquire Data: Analyze this solution using your LC-MS/MS method, monitoring the MRM transitions for both this compound and unlabeled Apafant.

  • Evaluate the d0 Signal: A significant peak at the retention time of Apafant for the unlabeled transition indicates contamination.

  • Quantify the Contamination: Calculate the percentage of the unlabeled Apafant relative to the deuterated standard. If this is unacceptably high, contact the supplier for a new batch.

Issue 2: Drifting or Decreasing this compound Signal Over Time

Possible Cause: Hydrogen-Deuterium (H/D) exchange is occurring, leading to a loss of deuterium from the this compound molecule.

Troubleshooting Steps:

  • Review Solvent Composition: H/D exchange is more likely in protic solvents (e.g., water, methanol) and under acidic or basic conditions.

  • Solvent Selection: If possible, prepare stock solutions and store this compound in aprotic solvents like acetonitrile. Minimize the time the standard is in aqueous or protic solutions before analysis.

  • pH Control: Ensure the pH of your mobile phase and sample solutions is as close to neutral as possible.

  • Temperature: Store the this compound solutions at the recommended low temperature to slow down any potential exchange reactions.

Issue 3: Chromatographic Separation of Apafant and this compound

Possible Cause: A chromatographic isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated compound in reverse-phase chromatography.

Troubleshooting Steps:

  • Confirm Co-elution: Overlay the chromatograms of Apafant and this compound. A slight shift in retention time can lead to differential matrix effects and inaccurate quantification.

  • Adjust Chromatographic Conditions:

    • Gradient: Modify the gradient slope to ensure both compounds elute within the same part of the gradient.

    • Column Chemistry: Consider a different column stationary phase that may have less interaction with the deuterated positions.

    • Temperature: Adjusting the column temperature can sometimes help to improve co-elution.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-MS/MS

Objective: To determine the percentage of unlabeled Apafant (d0) in a sample of this compound.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water.

  • LC-MS/MS System:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[11][12]

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • The exact MRM transitions should be optimized by infusing a solution of unlabeled Apafant and this compound. The precursor ion will be the [M+H]⁺ ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Apafant456.1To be determinedTo be determined
This compound464.1To be determinedTo be determined
Note: The product ions will depend on the fragmentation pattern of Apafant.
  • Data Analysis:

    • Integrate the peak areas for the primary MRM transitions of both Apafant and this compound.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(this compound) / (Area(Apafant) + Area(this compound))] x 100

Protocol 2: Isotopic Purity and Deuteration Site Confirmation by NMR

Objective: To confirm the locations of deuterium labeling and estimate the isotopic enrichment.

Methodology:

  • Sample Preparation:

    • ¹H NMR: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ²H NMR: Dissolve a higher concentration of this compound (e.g., 10-20 mg) in the corresponding non-deuterated solvent (e.g., CHCl₃ or DMSO-h₆).[13][14][15][16]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ²H NMR: Acquire a one-dimensional deuterium spectrum.

  • Data Analysis:

    • ¹H NMR: Compare the spectrum of this compound to a reference spectrum of unlabeled Apafant.[17][18][19] The signals corresponding to the deuterated positions should be significantly reduced in intensity. The isotopic enrichment can be estimated by comparing the integration of a residual proton signal at a deuterated site to a signal from a non-deuterated proton.

    • ²H NMR: The spectrum will show peaks at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their location.

Visualizations

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates Apafant This compound Apafant->PAFR Binds & Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Responses (Inflammation, etc.) Ca_release->Cell_response Leads to PKC->Cell_response Leads to

Caption: this compound inhibits the PAF signaling pathway.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_result Result prep Prepare this compound Solution lcms LC-MS/MS Analysis (MRM Mode) prep->lcms nmr NMR Analysis (¹H and ²H) prep->nmr lcms_data Integrate Peak Areas (d0 and d8) lcms->lcms_data nmr_data Analyze Signal Intensity & Chemical Shifts nmr->nmr_data purity Calculate Isotopic Purity lcms_data->purity nmr_data->purity

Caption: Workflow for assessing isotopic purity.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Inaccurate Results check_d0 High d0 Signal in Blank? start->check_d0 check_signal Signal Drift? start->check_signal check_rt RT Shift? start->check_rt sol_d0 d0 Contamination (Contact Supplier) check_d0->sol_d0 Yes sol_signal H/D Exchange (Change Solvents/pH) check_signal->sol_signal Yes sol_rt Isotope Effect (Optimize Chromatography) check_rt->sol_rt Yes

Caption: Troubleshooting decision tree for this compound.

References

Validation & Comparative

Apafant vs. Apafant-d8: A Comparative Guide on Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Apafant and its deuterated analog, Apafant-d8, with a focus on the anticipated cross-reactivity of anti-Apafant antibodies. While direct experimental data on the cross-reactivity of Apafant antibodies with this compound is not extensively available in public literature, this document outlines the fundamental principles of antibody-antigen recognition, the typical role of deuterated compounds in bioanalysis, and provides a hypothetical experimental framework for assessing such cross-reactivity.

Introduction to Apafant and this compound

Apafant is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. It is a thienotriazolodiazepine derivative that has been investigated for its potential in treating various inflammatory conditions, including asthma.

This compound is a deuterated version of Apafant, where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties. Such deuterated analogs are most commonly utilized as internal standards in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Their value lies in their ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.

Antibody Cross-Reactivity: A Theoretical Assessment

Cross-reactivity in immunoassays refers to the ability of an antibody to bind to molecules other than its target antigen. This phenomenon is dependent on the structural similarity between the target antigen and the other molecules at the antibody's binding site (epitope).

Given that the replacement of hydrogen with deuterium in this compound results in a minimal change to the overall three-dimensional structure and electronic properties of the molecule, it is highly probable that an antibody developed against Apafant would exhibit a high degree of cross-reactivity with this compound. The subtle difference in mass is unlikely to significantly affect the binding affinity in a standard immunoassay format like an ELISA.

However, in the context of bioanalytical assays, the primary application of this compound is as an internal standard for LC-MS/MS, not as a competitor in an immunoassay for Apafant quantification. In a competitive immunoassay, high cross-reactivity would mean that this compound could compete with Apafant for antibody binding, making it a suitable component for the standard curve or as a labeled competitor.

Data Presentation: Expected vs. Desired Cross-Reactivity in Different Analytical Platforms

The significance of cross-reactivity is highly dependent on the analytical method employed.

Analytical PlatformRole of this compoundDesired Cross-Reactivity with Anti-Apafant AntibodyRationale
Immunoassay (e.g., ELISA) Calibrator or Labeled CompetitorHigh (approaching 100%)For this compound to serve as a reliable standard or competitor, it must exhibit binding characteristics nearly identical to the unlabeled Apafant.
LC-MS/MS Internal StandardNot a primary concernQuantification is based on mass-to-charge ratio, which is distinct for Apafant and this compound. The co-elution and similar ionization efficiency are the key properties.

Experimental Protocols

Hypothetical Protocol for Determining Cross-Reactivity using Competitive ELISA

Objective: To determine the percentage cross-reactivity of an anti-Apafant antibody with this compound.

Materials:

  • Anti-Apafant antibody

  • Apafant standard

  • This compound standard

  • Apafant--conjugate (e.g., Apafant-HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the anti-Apafant antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of both Apafant and this compound standards.

    • Add a fixed concentration of the Apafant-conjugate to each well.

    • Add the different concentrations of either Apafant or this compound to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both Apafant and this compound to generate two separate standard curves.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Apafant / IC50 of this compound) x 100

Visualizations

Logical Workflow for Cross-Reactivity Assessment

G cluster_prep Assay Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection & Analysis prep1 Coat Plate with Anti-Apafant Antibody prep2 Block Non-Specific Sites prep1->prep2 react1 Add Apafant-HRP Conjugate prep2->react1 react2 Add Serial Dilutions of Apafant or this compound react1->react2 detect1 Add Substrate & Measure Signal react2->detect1 detect2 Generate Inhibition Curves detect1->detect2 detect3 Calculate IC50 Values detect2->detect3 detect4 Determine % Cross-Reactivity detect3->detect4

Caption: Workflow for determining antibody cross-reactivity.

Conceptual Diagram of Antibody-Antigen Interactiondot

G cluster_antibody Anti-Apafant Antibody cluster_antigens Antigens antibody Antibody apafant Apafant apafant->antibody High Affinity Binding apafant_d8 This compound apafant_d8->antibody Expected High Affinity Binding (Cross-Reactivity)

comparative pharmacokinetics of Apafant and its deuterated analog

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the pharmacokinetic profile of the platelet-activating factor (PAF) antagonist Apafant and the potential advantages of its deuterated form.

This guide provides a comprehensive overview of the pharmacokinetics of Apafant (WEB 2086), a potent antagonist of the platelet-activating factor (PAF) receptor. Due to the absence of publicly available data on a deuterated analog of Apafant, this document focuses on the established pharmacokinetic parameters of Apafant and explores the theoretical benefits of deuteration based on the principles of kinetic isotope effects observed with other deuterated pharmaceuticals.

The Potential of Deuteration in Drug Development

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in medicinal chemistry to improve the metabolic stability of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.

Pharmacokinetics of Apafant

Apafant has been studied in both humans and various animal models. The available pharmacokinetic data are summarized below.

Data Presentation: Pharmacokinetic Parameters of Apafant
ParameterHuman (Oral Administration)Rat (Intravenous Administration)Guinea Pig (Oral Administration)
Tmax (Time to Peak Concentration) 1 - 2 hoursNot AvailableNot Available
Protein Binding ~60%Not AvailableNot Available
Volume of Distribution (Vd) 28 LNot AvailableNot Available
Elimination Half-life (t½) Not explicitly reported3.1 hoursNot Available
Renal Clearance 192 mL/minNot AvailableNot Available
Urinary Excretion (% of dose) ~44%Not AvailableNot Available
Effective Dose (ED50) Not ApplicableNot Available0.07 mg/kg

Data is compiled from multiple sources. Direct comparative studies with a deuterated analog are not available.

Experimental Protocols

To facilitate further research, a generalized experimental protocol for a comparative pharmacokinetic study of Apafant and its deuterated analog in a rat model is provided below.

Protocol: Comparative Oral Pharmacokinetic Study in Rats

1. Objective: To compare the pharmacokinetic profiles of Apafant and its deuterated analog after a single oral administration to rats.

2. Materials:

  • Apafant
  • Deuterated Apafant
  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
  • Sprague-Dawley rats (male, 200-250g)
  • Equipment for oral gavage, blood collection, and plasma processing
  • LC-MS/MS system for bioanalysis

3. Study Design:

  • Groups:
  • Group 1: Apafant (e.g., 10 mg/kg)
  • Group 2: Deuterated Apafant (e.g., 10 mg/kg)
  • Animals per group: n = 5
  • Administration: Single oral gavage.
  • Blood Sampling: Serial blood samples (e.g., 0.25 mL) to be collected from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of Apafant and its deuterated analog will be determined using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) will be calculated using non-compartmental analysis software.

6. Data Comparison:

  • Statistical analysis will be performed to compare the pharmacokinetic parameters between the Apafant and deuterated Apafant groups.

Mandatory Visualization

Mechanism of Action of Apafant

Apafant is a competitive antagonist of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor.[1] By binding to PAFR, Apafant blocks the binding of PAF and subsequent downstream signaling pathways that are involved in inflammation and allergic responses.[1]

Apafant_Mechanism_of_Action cluster_membrane Cell Membrane PAFR PAF Receptor (PAFR) G_protein G-protein Activation PAFR->G_protein Activates PAF Platelet-Activating Factor (PAF) PAF->PAFR Binds Apafant Apafant Apafant->Block Competitively Inhibits Signaling_Cascade Downstream Signaling (e.g., PLC, MAPK) G_protein->Signaling_Cascade Inflammation Inflammatory & Allergic Responses Signaling_Cascade->Inflammation Block->PAFR

Caption: Apafant competitively antagonizes the PAF receptor, blocking downstream signaling.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram outlines the key steps in a typical preclinical study designed to compare the pharmacokinetics of a drug and its deuterated analog.

PK_Workflow cluster_pre_study Pre-Study cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Analysis cluster_data_analysis Data Analysis Formulation Drug Formulation (Apafant & Deuterated Analog) Dosing Oral Administration (Gavage) Formulation->Dosing Animal_Prep Animal Preparation (Fasting, Acclimatization) Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Calc Pharmacokinetic Parameter Calculation Bioanalysis->PK_Calc Comparison Statistical Comparison PK_Calc->Comparison

Caption: Workflow for a comparative in-vivo pharmacokinetic study.

References

Assessing the Kinetic Isotope Effect of Apafant-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and assessing the kinetic isotope effect (KIE) of Apafant-d8, a deuterated analog of Apafant. While direct experimental data on the KIE of this compound is not publicly available, this document outlines the theoretical basis for its assessment, proposes experimental protocols, and presents hypothetical data to illustrate potential performance differences compared to its non-deuterated counterpart.

Introduction to Apafant and the Kinetic Isotope Effect

Apafant is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a G-protein-coupled receptor involved in various inflammatory and thrombotic responses.[1][2][3] By blocking the PAF receptor, Apafant inhibits downstream signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.[1][2][3] This mechanism of action makes it a subject of interest in conditions like asthma and other inflammatory diseases.[1][2][4]

The introduction of deuterium (B1214612) atoms into a drug molecule, creating a "heavy" version like this compound, can alter its metabolic fate. This is due to the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5][6] Consequently, reactions involving the cleavage of a C-D bond may proceed at a slower rate.[5][6] In drug development, this can translate to reduced metabolism, potentially leading to a longer half-life, increased exposure, and a more favorable pharmacokinetic profile.

Hypothetical Performance Comparison: Apafant vs. This compound

The following table presents a hypothetical comparison of key pharmacokinetic parameters between Apafant and this compound, illustrating the potential impact of the kinetic isotope effect. These values are for illustrative purposes and would need to be confirmed by experimental studies.

ParameterApafant (Hypothetical)This compound (Hypothetical)Potential Implication of KIE
Metabolic Clearance (CL) HighModerate to LowSlower metabolism of this compound due to stronger C-D bonds at metabolic sites.
Half-life (t½) ShortLongerReduced clearance of this compound leads to a longer duration of action.
Area Under the Curve (AUC) StandardIncreasedGreater systemic exposure for this compound at an equivalent dose.
Maximum Concentration (Cmax) StandardPotentially HigherMay be influenced by the rate of absorption and metabolism.
In vitro Potency (IC50) 170 nM (platelet aggregation)[1][2]170 nM (platelet aggregation)Potency at the receptor is expected to be unchanged as it is not directly related to metabolism.

Experimental Protocols for KIE Assessment

To experimentally determine the kinetic isotope effect of this compound, a series of in vitro and in vivo studies would be required.

1. In Vitro Metabolic Stability Assay:

  • Objective: To compare the rate of metabolism of Apafant and this compound in liver microsomes.

  • Methodology:

    • Incubate Apafant and this compound separately with human liver microsomes in the presence of NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the concentration of the parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the rate of disappearance of each compound to determine the in vitro half-life.

    • The KIE can be calculated as the ratio of the rate of metabolism of Apafant to the rate of metabolism of this compound.

2. In Vivo Pharmacokinetic Study:

  • Objective: To compare the pharmacokinetic profiles of Apafant and this compound in an animal model (e.g., rats or mice).

  • Methodology:

    • Administer equivalent doses of Apafant and this compound to two separate groups of animals via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma and analyze the concentrations of Apafant and this compound using a validated LC-MS/MS method.

    • Use the concentration-time data to calculate key pharmacokinetic parameters (CL, t½, AUC, Cmax) for each compound.

Visualizing Key Processes

Apafant Signaling Pathway

The following diagram illustrates the signaling pathway of the platelet-activating factor (PAF) and the inhibitory action of Apafant.

cluster_membrane Cell Membrane PAFR PAF Receptor Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts PAF PAF PAF->PAFR Binds Apafant Apafant Apafant->PAFR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca2_release->Cellular_Response MAPK_pathway MAPK Pathway PKC_activation->MAPK_pathway MAPK_pathway->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Cellular_Response

Caption: Apafant blocks PAF binding to its receptor, inhibiting downstream signaling.

Experimental Workflow for KIE Assessment

This diagram outlines the proposed workflow for determining the kinetic isotope effect of this compound.

cluster_invitro In Vitro cluster_invivo In Vivo Microsomes Liver Microsomes Incubation LCMS_vitro LC-MS Analysis Microsomes->LCMS_vitro Metabolic_Rate Calculate Metabolic Rate LCMS_vitro->Metabolic_Rate KIE_vitro Determine In Vitro KIE Metabolic_Rate->KIE_vitro Dosing Animal Dosing (Apafant & this compound) Sampling Blood Sampling Dosing->Sampling LCMS_vivo LC-MS/MS Analysis Sampling->LCMS_vivo PK_params Calculate PK Parameters LCMS_vivo->PK_params PK_compare Compare PK Profiles PK_params->PK_compare Start Start Start->Microsomes Start->Dosing

Caption: Workflow for assessing the KIE of this compound.

Conclusion

The assessment of the kinetic isotope effect is a critical step in the development of deuterated drugs like this compound. By potentially slowing the rate of metabolism, deuterium substitution offers a promising strategy to improve the pharmacokinetic properties of Apafant. The experimental protocols outlined in this guide provide a clear path for quantifying this effect, enabling a data-driven comparison with the non-deuterated parent compound. The successful demonstration of a significant KIE would support the rationale for the clinical development of this compound as a potentially improved therapeutic agent.

References

A Comparative Guide to the Efficacy of Apafant and Other PAF Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Apafant (WEB 2086) with other notable Platelet-Activating Factor (PAF) receptor antagonists. The information is curated to assist researchers in making informed decisions for their experimental designs and drug development programs. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Apafant and PAF Receptor Antagonism

Apafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein-coupled receptor involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By competitively inhibiting the binding of PAF to its receptor, Apafant and other antagonists in its class can mitigate the downstream signaling cascades that lead to these effects. This guide will compare the efficacy of Apafant with other well-characterized PAF receptor antagonists, including Bepafant, Rupatadine, and Lexipafant, among others.

Quantitative Comparison of Efficacy

The following tables summarize the in vitro and in vivo efficacy of Apafant in comparison to other PAF receptor antagonists. The data is compiled from various studies to provide a comprehensive overview.

Table 1: In Vitro Efficacy - Receptor Binding and Platelet Aggregation
AntagonistReceptor Binding Affinity (Kd or Ki, nM)Inhibition of Human Platelet Aggregation (IC50, nM)Inhibition of Human Neutrophil Aggregation (IC50, nM)
Apafant (WEB 2086) 9.9 (Ki)[1], 15 (Kd)[2]170[2]360[2]
Bepafant 16310830
S-Bepafant 14350Not Available
Rupatadine 550680[3]Not Available
WEB 2170 Not Available300 (in washed rabbit platelets, µg/ml to nM conversion not possible without MW)Not Available
BN 52021 Not Available5000 (in washed rabbit platelets, µg/ml to nM conversion not possible without MW)Not Available
Kadsurenone Not Available8000 (in washed rabbit platelets, µg/ml to nM conversion not possible without MW)Not Available
Denudatin B Not Available10000 (in washed rabbit platelets, µg/ml to nM conversion not possible without MW)Not Available

Note: Direct comparison of IC50 values between studies should be done with caution due to potential variations in experimental conditions.

Table 2: In Vivo Efficacy - Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs
AntagonistRoute of AdministrationED50 (mg/kg)
Apafant (WEB 2086) Oral0.07
Intravenous0.018
Bepafant Oral0.021
Intravenous0.007
S-Bepafant Oral0.018
Intravenous0.004

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.

PAF Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to the PAF receptor.

Materials:

  • Human platelet membranes (source of PAF receptors)

  • [3H]-PAF (radioligand)

  • Apafant or other test antagonists

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a suspension of human platelet membranes in binding buffer.

  • In a microplate, add the platelet membrane suspension to wells containing increasing concentrations of the unlabeled antagonist (e.g., Apafant).

  • Add a fixed concentration of [3H]-PAF to each well to initiate the competitive binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound [3H]-PAF.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled PAF) from the total binding.

  • Determine the IC50 value of the antagonist by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of an antagonist to inhibit platelet aggregation induced by PAF.

Materials:

  • Freshly drawn human venous blood

  • Anticoagulant (e.g., 3.8% sodium citrate)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • PAF

  • Apafant or other test antagonists

  • Platelet aggregometer

Procedure:

  • Collect human venous blood into tubes containing sodium citrate.

  • Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate a sample of PRP with a known concentration of the antagonist (e.g., Apafant) or vehicle control for a short period (e.g., 2-5 minutes) at 37°C in the aggregometer cuvette with stirring.

  • Initiate platelet aggregation by adding a submaximal concentration of PAF.

  • Record the change in light transmission for several minutes to monitor the extent of aggregation.

  • Determine the percentage of inhibition of aggregation for each antagonist concentration and calculate the IC50 value.

Measurement of PAF-Induced Intracellular Calcium Mobilization

This assay assesses the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]i) triggered by PAF.

Materials:

  • Human neutrophils or other PAF-responsive cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

  • PAF

  • Apafant or other test antagonists

  • Fluorometer or fluorescence microscope

Procedure:

  • Isolate human neutrophils from fresh blood.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in a physiological salt solution.

  • Place the cell suspension in a cuvette in a fluorometer or on a slide for microscopy.

  • Pre-incubate the cells with the antagonist or vehicle control.

  • Stimulate the cells with PAF and record the changes in fluorescence intensity over time.

  • The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Determine the inhibitory effect of the antagonist on the PAF-induced calcium mobilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the PAF receptor signaling pathway and the general workflows of the key experiments described above.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAF_R PAF Receptor (GPCR) PAF->PAF_R Binds & Activates Apafant Apafant Apafant->PAF_R Blocks Gq Gq PAF_R->Gq Gi Gi PAF_R->Gi G1213 G12/13 PAF_R->G1213 PLC Phospholipase C (PLC) Gq->PLC MAPK MAP Kinase Cascade Gi->MAPK Modulates G1213->MAPK Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, Aggregation, etc.) Ca_release->Cellular_Response PKC->MAPK PKC->Cellular_Response MAPK->Cellular_Response

Caption: PAF Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Platelet Membranes incubation Incubate Membranes, [³H]-PAF, and Antagonist prep_membranes->incubation prep_ligand Prepare [³H]-PAF (Radioligand) prep_ligand->incubation prep_antagonist Prepare Serial Dilutions of Antagonist prep_antagonist->incubation filtration Separate Bound/Free by Filtration incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Binding Curve calc_binding->plot_curve calc_ic50 Determine IC₅₀ and Kᵢ plot_curve->calc_ic50 Experimental_Workflow_Aggregation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_prp Prepare Platelet-Rich Plasma (PRP) calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) prep_prp->calibrate prep_ppp Prepare Platelet-Poor Plasma (PPP) prep_ppp->calibrate preincubate Pre-incubate PRP with Antagonist calibrate->preincubate add_paf Add PAF to Induce Aggregation preincubate->add_paf record Record Light Transmission add_paf->record calc_inhibition Calculate % Inhibition of Aggregation record->calc_inhibition calc_ic50 Determine IC₅₀ calc_inhibition->calc_ic50

References

Validating Apafant-d8 as a Non-Radioactive Tracer for PAF Receptor Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apafant-d8, a deuterated analog of the potent Platelet-Activating Factor (PAF) receptor antagonist Apafant, with traditional radioactive tracers for studying the PAF receptor. By leveraging the principles of stable isotope labeling and mass spectrometry, this compound offers a safe, sensitive, and specific non-radioactive alternative for quantifying PAF receptor interactions. This document outlines the supporting data, experimental protocols, and the underlying signaling pathways to validate its use in your research.

Performance Comparison: this compound vs. Radioactive Tracers

The primary advantage of using this compound lies in its non-radioactive nature, eliminating the safety concerns, regulatory hurdles, and disposal issues associated with radioactive isotopes like tritium (B154650) ([³H]). Detection and quantification are achieved through mass spectrometry, a highly sensitive and specific analytical technique.

FeatureThis compound (Non-Radioactive Tracer)[³H]PAF / [³H]Apafant (Radioactive Tracer)
Detection Method Mass Spectrometry (LC-MS/MS)Scintillation Counting
Safety Non-radioactive, no specialized handling requiredRadioactive, requires licensed handling and disposal
Sensitivity High (low picogram to femtomole range)[1]High (femtogram to picogram range)
Specificity High (based on mass-to-charge ratio)High (based on specific binding to the receptor)
Cost Higher initial instrument cost, lower running costsLower initial instrument cost, ongoing costs for radioligands and waste disposal
Regulatory No radioactive material licensing requiredStrict licensing and monitoring required
Sample Throughput High, amenable to automationCan be high with specialized equipment (e.g., microplate scintillation counters)

Quantitative Data: Binding Affinities of PAF Receptor Ligands

The following table summarizes the binding affinities of Apafant and other relevant ligands for the PAF receptor, as determined by traditional radioligand binding assays. These values serve as a benchmark for what can be expected in competitive binding assays using this compound.

CompoundLigand TypeAssay TypeReceptor SourceKᵢ (nM)IC₅₀ (nM)Reference
Apafant Antagonist[³H]PAF CompetitionHuman Platelets9.9-[2]
Apafant Antagonist[³H]PAF CompetitionHuman Platelets-170 (Platelet Aggregation)[3]
Apafant Antagonist[³H]PAF CompetitionHuman Neutrophils-360 (Neutrophil Aggregation)[3]
Bepafant Antagonist[³H]PAF CompetitionHuman Platelets11-[3]
WEB2387 Antagonist (Negative Control)[³H]PAF CompetitionHuman Platelets480-[3]

Experimental Protocols

Non-Radioactive Competitive Binding Assay using this compound and LC-MS/MS

This protocol describes a competitive binding assay to determine the affinity of a test compound for the PAF receptor using this compound as a tracer.

Materials:

  • Cell membranes expressing the PAF receptor

  • This compound (as the tracer)

  • Unlabeled Apafant (as a reference competitor)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Filtration apparatus (e.g., 96-well filter plates with GF/C filters)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubation: In a 96-well plate, combine the PAF receptor-expressing membranes, a fixed concentration of this compound (ideally at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (membranes + this compound) and non-specific binding (membranes + this compound + a high concentration of unlabeled Apafant).

  • Equilibration: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through the filter plate to separate bound from free this compound. Wash the filters with ice-cold assay buffer to remove unbound tracer.

  • Elution: Elute the bound this compound from the filters using an appropriate solvent (e.g., methanol/water with a small amount of acid).

  • Quantification: Analyze the eluted samples by LC-MS/MS to quantify the amount of bound this compound. The deuterated nature of this compound allows for its precise detection and differentiation from any endogenous interfering substances.

  • Data Analysis: Plot the amount of bound this compound against the concentration of the test compound. Calculate the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Traditional Radioligand Binding Assay using [³H]PAF

This protocol provides a comparison for the traditional method of studying PAF receptor binding.

Materials:

  • Cell membranes expressing the PAF receptor

  • [³H]PAF (as the radiolabeled tracer)

  • Unlabeled PAF (for non-specific binding determination)

  • Test compounds

  • Assay Buffer

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: Similar to the non-radioactive protocol, incubate receptor membranes with a fixed concentration of [³H]PAF and varying concentrations of the test compound.

  • Equilibration: Incubate to allow the binding to reach equilibrium.

  • Separation: Filter the mixture and wash the filters to separate bound and free radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Analyze the data as described for the non-radioactive assay to determine IC₅₀ and Kᵢ values.

Visualizations

PAF Receptor Signaling Pathway

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates intracellular signaling cascades, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and activation of protein kinase C (PKC), culminating in various cellular responses such as platelet aggregation, inflammation, and neurotransmission.

PAF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR binds Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) PKC->Response leads to

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow: Competitive Binding Assay with this compound

This diagram illustrates the workflow for a competitive binding assay using a deuterated tracer and detection by mass spectrometry.

Competitive_Binding_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_analysis Analysis Reagents Prepare Reagents: - PAF Receptor Membranes - this compound (Tracer) - Test Compound (Competitor) Plate Pipette into 96-well Plate Reagents->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Separate Bound/Free Tracer (Vacuum Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Elute Elute Bound Tracer Wash->Elute LCMS Quantify by LC-MS/MS Elute->LCMS Data Data Analysis (IC₅₀ and Kᵢ Determination) LCMS->Data

Caption: Workflow for a non-radioactive competitive binding assay.

Logical Relationship: Advantages of this compound

This diagram outlines the logical flow of benefits derived from using this compound as a non-radioactive tracer.

Advantages_Diagram cluster_core Core Technology cluster_benefits Primary Benefits cluster_outcomes Research Outcomes Apafant_d8 This compound (Deuterated Tracer) NonRadioactive Non-Radioactive Apafant_d8->NonRadioactive MS_Detection Mass Spectrometry Detection Apafant_d8->MS_Detection Safety Increased Lab Safety NonRadioactive->Safety NoWaste No Radioactive Waste NonRadioactive->NoWaste HighSensitivity High Sensitivity MS_Detection->HighSensitivity HighSpecificity High Specificity MS_Detection->HighSpecificity AccurateData Accurate & Reliable Data Safety->AccurateData NoWaste->AccurateData HighSensitivity->AccurateData HighSpecificity->AccurateData

Caption: Key advantages of using this compound as a tracer.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Apafant Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. This guide provides a comparative overview of methodologies for the quantification of Apafant (also known as WEB 2086), a potent Platelet-Activating Factor (PAF) receptor antagonist. Through a hypothetical inter-laboratory study, this document outlines detailed experimental protocols, presents comparative performance data, and visualizes key biological and experimental workflows to aid laboratories in selecting and validating appropriate analytical methods.

Apafant is a well-characterized thieno-triazolodiazepine that acts as a specific antagonist to the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of inflammatory and thrombotic events. Given its therapeutic potential, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide is intended to serve as a practical resource for laboratories involved in the bioanalysis of Apafant.

Comparative Analysis of Apafant Quantification Methods

To illustrate the performance of different analytical techniques, we present the results of a hypothetical inter-laboratory comparison study. In this study, participating laboratories were provided with standardized plasma samples containing known concentrations of Apafant and tasked with quantifying the analyte using their in-house validated methods. The two most common methods employed were Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The following table summarizes the key validation parameters for these two methods, providing a benchmark for their analytical performance.

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.1 - 1000 ng/mL (r² > 0.995)10 - 5000 ng/mL (r² > 0.990)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 18%
Accuracy (% Bias) ± 10%± 15%
Recovery > 85%> 75%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are the detailed protocols for the hypothetical LC-MS/MS and HPLC-UV methods used in our inter-laboratory comparison.

Method 1: LC-MS/MS Quantification of Apafant in Human Plasma

This method provides high sensitivity and selectivity for the quantification of Apafant.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of Apafant).

  • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for Apafant and the internal standard.

Method 2: HPLC-UV Quantification of Apafant in Human Plasma

This method offers a more accessible alternative to LC-MS/MS, albeit with lower sensitivity.

1. Sample Preparation:

  • To 500 µL of human plasma, add 50 µL of an internal standard solution.

  • Perform liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for Apafant.

Signaling Pathway and Experimental Workflow Visualizations

To further aid in the understanding of Apafant's mechanism of action and its analysis, the following diagrams have been generated.

PAF_Signaling_Pathway PAF Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Agonist Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca2->Cellular_Response PKC->Cellular_Response Apafant Apafant Apafant->PAFR Antagonist

PAF Receptor Signaling Pathway

Apafant_Quantification_Workflow Apafant Quantification by LC-MS/MS: Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Apafant Quantification Workflow

performance of Apafant-d8 in different mass spectrometry instruments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of platelet-activating factor (PAF) antagonists, the accurate quantification of these compounds in biological matrices is paramount. Apafant, a potent PAF receptor antagonist, and its deuterated analog, Apafant-d8, are critical tools in pharmacokinetic and pharmacodynamic studies. This guide provides an objective comparison of the performance of this compound as an internal standard in various mass spectrometry instruments, supported by representative experimental data from the analysis of similar compounds.

Data Presentation: Quantitative Performance in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability during sample preparation, chromatography, and ionization. The following table summarizes typical performance characteristics of a deuterated internal standard in a validated LC-MS/MS method for a small molecule antagonist in human plasma, representative of what can be expected for this compound.

Performance ParameterTriple Quadrupole MSHigh-Resolution MS (e.g., Q-TOF)
Linearity (r²) ≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Intra-day Accuracy (%Bias) ± 15%± 15%
Inter-day Accuracy (%Bias) ± 15%± 15%
Extraction Recovery Consistent and reproducibleConsistent and reproducible
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS

Note: The performance of high-resolution mass spectrometry for quantification is often comparable to triple quadrupole instruments, with the added advantage of providing high mass accuracy for increased confidence in analyte identification.

Comparison with Alternative Internal Standards

While deuterated internal standards are preferred, structural analogs are sometimes employed. The following table compares the expected performance of this compound with a hypothetical structural analog internal standard.

FeatureThis compound (Deuterated IS)Structural Analog IS
Chromatographic Co-elution Nearly identical retention time to Apafant.May have a different retention time.
Ionization Efficiency Identical to Apafant, providing excellent compensation for matrix effects.May differ from Apafant, leading to incomplete compensation for matrix effects.
Fragmentation Pattern Similar to Apafant with a mass shift corresponding to the deuterium (B1214612) labeling.Different fragmentation pattern.
Accuracy and Precision High accuracy and precision.Potentially lower accuracy and precision due to differential matrix effects.
Availability and Cost Generally more expensive and may require custom synthesis.Often more readily available and less expensive.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate quantification. The following is a representative experimental protocol for the determination of a PAF antagonist, like Apafant, in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)
  • Thaw frozen human plasma samples at room temperature.

  • Spike 500 µL of plasma with the this compound internal standard solution.

  • Pre-treat the sample by adding 500 µL of 4% phosphoric acid in water to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS or full scan with targeted MS/MS for a high-resolution MS. The specific precursor and product ion transitions for Apafant and this compound would need to be optimized.

Mandatory Visualization

The following diagrams illustrate the Platelet-Activating Factor (PAF) receptor signaling pathway and a typical experimental workflow for bioanalytical method validation.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca->Cellular_Response PKC->Cellular_Response Apafant Apafant Apafant->PAFR Antagonist

PAF Receptor Signaling Pathway and Apafant's Mechanism of Action.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Extract Solid Phase Extraction (SPE) Spike->Extract Reconstitute Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

A typical workflow for bioanalytical sample analysis.

Safety Operating Guide

Personal protective equipment for handling Apafant-d8

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Apafant-d8

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated analog of Apafant, which is a potent platelet-activating factor (PAF) antagonist. The information herein is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known properties of the parent compound, Apafant, and general safety protocols for handling research-grade chemicals. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this compound.

I. Personal Protective Equipment (PPE)

Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a certified respirator (e.g., N95) if creating aerosols or dust.Minimizes inhalation of the compound, especially if it is a powder.
II. Operational Plan for Handling

Safe handling of this compound requires adherence to a structured operational plan to prevent contamination and accidental exposure.

A. Engineering Controls:

  • Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when working with larger quantities or when the compound is in powdered form.

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety and cleanup materials.

B. Procedural Steps for Handling:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Gather all necessary equipment and reagents before starting.

    • Verify that the chemical fume hood (if used) is functioning correctly.

    • Put on all required PPE as outlined in the table above.

  • Weighing and Solution Preparation:

    • If working with solid this compound, handle it carefully to avoid generating dust.

    • Use a microbalance within a fume hood or a containment enclosure for weighing.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Cap vials and containers securely immediately after use.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Follow the manufacturer's recommendations for storage temperature, which is often at -20°C or -80°C for such compounds to ensure stability.[1]

    • Store in a designated, secure location away from incompatible materials.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.

B. Disposal Procedure:

  • Collect all waste in appropriately labeled, sealed, and leak-proof containers.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an absorbent material. Wear appropriate PPE during cleanup. For large spills, contact your institution's EHS department immediately.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Apafant_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal Prep Gather Materials & PPE Area_Prep Prepare Designated Workspace Prep->Area_Prep 1. Weigh Weigh Solid this compound Area_Prep->Weigh 2. Dissolve Prepare Solution Weigh->Dissolve 3. Experiment Perform Experiment Dissolve->Experiment 4. Store Store at Recommended Temperature Dissolve->Store Store Stock Segregate Segregate Waste Experiment->Segregate 5. Dispose Dispose via EHS Segregate->Dispose 6.

Caption: Workflow for the safe handling of this compound.

References

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